Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate
説明
BenchChem offers high-quality Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYRRQKPBSWKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Navigating the Molecular Landscape: A Technical Guide to the Mass Spectrometry of Substituted Piperidines
A Senior Application Scientist's Perspective on the Characterization of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate
Executive Summary
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical overview of the methodologies used to determine the exact mass and molecular weight of substituted piperidines, a class of compounds of significant interest in medicinal chemistry. While direct, publicly available data for tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is limited, this guide will use the closely related, commercially available isomer, tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate (CAS: 1163286-35-8) , as a practical exemplar. The principles and protocols detailed herein are directly applicable to the titular compound, providing a robust framework for its analysis.
We will delve into the theoretical distinctions between molecular weight and exact mass, their significance in chemical analysis, and the practical application of high-resolution mass spectrometry (HRMS) for their empirical determination. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these advanced analytical techniques, ensuring a comprehensive understanding for both seasoned and emerging scientists in the field.
Foundational Concepts: Molecular Weight vs. Exact Mass
A nuanced understanding of mass is critical in the precise characterization of a molecule. While often used interchangeably in broader chemical contexts, 'molecular weight' and 'exact mass' are distinct concepts with specific implications for analytical chemistry.
-
Molecular Weight (or Molar Mass): This is the weighted average of the masses of all the isotopes of the elements in a molecule, based on their natural abundance. It is expressed in grams per mole ( g/mol ). For practical laboratory work, such as preparing solutions of a specific molarity, the molecular weight is the value of choice.
-
Exact Mass: This is the calculated mass of a molecule based on the most abundant isotope of each element (monoisotopic mass). It is a more precise value and is typically expressed in Daltons (Da). High-resolution mass spectrometry measures the exact mass of a molecule, which is a powerful tool for determining its elemental composition.
The distinction is crucial for the unambiguous identification of a compound. While molecules with the same nominal mass (integer mass) may exist, their exact masses will differ due to their unique elemental compositions.
For our exemplar compound, tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate , with the chemical formula C₁₆H₂₄N₂O₂ , the values are as follows:
| Parameter | Value | Unit |
| Molecular Formula | C₁₆H₂₄N₂O₂ | |
| Molecular Weight | 276.38 | g/mol |
| Exact Mass | 276.1838 | Da |
This data is crucial for both the synthesis and the analytical confirmation of the compound's identity.
Experimental Determination: High-Resolution Mass Spectrometry
The empirical determination of the exact mass of a molecule is achieved through high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass-to-charge ratio (m/z) of an ion, which can be used to deduce its elemental formula.
Ionization Techniques
The first step in mass spectrometry is the ionization of the analyte. For a molecule like tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.
-
Electrospray Ionization (ESI): This is the most common technique for polar and semi-polar molecules. The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. Given the presence of the amino group, ESI in positive ion mode would be highly effective for this class of compounds, leading to the formation of the protonated molecule [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): This technique is suitable for less polar molecules. The sample is vaporized, and the resulting gas is ionized by a corona discharge. APCI is also a soft ionization technique that typically produces the [M+H]⁺ ion.
Mass Analyzers
The choice of mass analyzer determines the resolution and accuracy of the mass measurement. For exact mass determination, high-resolution analyzers are essential.
-
Time-of-Flight (TOF): In a TOF analyzer, ions are accelerated by an electric field and then travel through a field-free drift tube. The time it takes for an ion to reach the detector is proportional to the square root of its m/z. TOF analyzers offer high resolution and mass accuracy.
-
Orbitrap: This is a high-resolution mass analyzer where ions are trapped in an electrostatic field and their axial oscillation frequency is measured. This frequency is inversely proportional to the square root of the m/z. Orbitrap mass spectrometers are renowned for their exceptional mass accuracy, often in the sub-ppm (parts per million) range.
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the exact mass of a substituted piperidine using LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry).
Caption: Workflow for LC-HRMS analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform a serial dilution to a final concentration of 1 µg/mL in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (for sample introduction and purification):
-
Column: A standard C18 reverse-phase column is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or TOF.
-
Mass Range: m/z 100-1000.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the m/z of the most abundant ion, which is expected to be the protonated molecule [M+H]⁺.
-
Use the instrument software to calculate the elemental composition based on the measured exact mass. The software will provide a list of possible formulas within a specified mass tolerance (typically < 5 ppm).
-
The correct formula will be consistent with the known structure of the starting materials and the expected reaction product.
-
Data Interpretation and Validation
The output from the HRMS analysis is a mass spectrum. For our exemplar compound, we would expect to see a prominent peak corresponding to the [M+H]⁺ ion.
Expected Result for C₁₆H₂₄N₂O₂:
-
Exact Mass of Neutral Molecule: 276.1838 Da
-
Exact Mass of [M+H]⁺ Ion: 276.1838 + 1.0078 (mass of H⁺) = 277.1916 Da
The HRMS instrument should detect an ion with an m/z value very close to 277.1916. The mass accuracy is calculated in parts per million (ppm) and is a measure of the deviation of the measured mass from the theoretical mass.
Caption: Logic diagram for formula confirmation.
Conclusion
The precise determination of exact mass and molecular weight is a non-negotiable aspect of modern drug discovery and development. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, provides an unparalleled level of confidence in the identity and purity of a synthesized compound. While the specific compound tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate lacks extensive documentation in the public domain, the principles and detailed protocols outlined in this guide using a closely related isomer provide a robust and scientifically sound framework for its characterization. By understanding the distinction between molecular weight and exact mass and by correctly applying the powerful techniques of HRMS, researchers can ensure the integrity of their data and the solid foundation of their scientific pursuits.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate. Due to the absence of published, fully assigned experimental spectra for this specific molecule in the public domain, this guide presents a detailed, predictive interpretation based on established principles of NMR spectroscopy and extensive data from structurally analogous compounds. We will focus on the likely diastereomer, tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate, which is commercially available and therefore of significant interest in synthetic and medicinal chemistry. This guide will deconstruct the expected chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers encountering this or similar substituted piperidine scaffolds.
Introduction: The Structural Significance of Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. Its conformational flexibility and the ability to introduce substituents with precise stereochemical control make it a cornerstone of modern drug design. The title compound, tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, incorporates several key features: a bulky N-Boc protecting group that influences ring conformation, an amino group that is a key site for further functionalization, and a phenyl group that can engage in various biological interactions. Accurate structural elucidation via NMR is paramount for confirming the identity, purity, and stereochemistry of such molecules.
Foundational Principles: NMR Spectroscopy of Heterocyclic Systems
The ¹H and ¹³C NMR spectra of heterocyclic compounds like piperidine are governed by factors such as ring conformation (chair, boat, or twist-boat), the electronegativity of the heteroatom, and the electronic and steric effects of substituents.[1] The nitrogen atom in the piperidine ring generally deshields the adjacent (α) protons and carbons. The N-Boc group, due to its electron-withdrawing nature and steric bulk, further influences the chemical shifts of the ring atoms and restricts nitrogen inversion.
Predicted ¹H NMR Spectral Data for tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate
The following is a detailed prediction of the ¹H NMR spectrum. The exact chemical shifts can vary based on the solvent and concentration.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |
| Phenyl-H | 7.20-7.40 | m | Aromatic protons typically resonate in this region. | |
| Piperidine-H2ax | 3.90-4.10 | br d | Jgem ≈ 13 | Axial proton α to the nitrogen of the Boc-protected ring. |
| Piperidine-H2eq | 2.80-3.00 | dt | Jgem ≈ 13, Jax-eq ≈ 3-4 | Equatorial proton α to the nitrogen, shifted upfield relative to the axial proton. |
| Piperidine-H6ax | 3.85-4.05 | br d | Jgem ≈ 13 | Axial proton α to the nitrogen. |
| Piperidine-H6eq | 2.75-2.95 | dt | Jgem ≈ 13, Jax-eq ≈ 3-4 | Equatorial proton α to the nitrogen. |
| Piperidine-H4 | 2.90-3.10 | m | Methine proton adjacent to the phenyl group. | |
| Piperidine-H3 | 2.60-2.80 | m | Methine proton adjacent to the amino group. | |
| Piperidine-H5ax | 2.00-2.20 | q | Jax-ax ≈ 12-13, Jax-eq ≈ 3-4 | Axial proton β to the nitrogen. |
| Piperidine-H5eq | 1.60-1.80 | m | Equatorial proton β to the nitrogen. | |
| NH₂ | 1.50-2.50 | br s | Chemical shift is variable and depends on solvent and concentration. | |
| tert-butyl | 1.45 | s | Characteristic singlet for the nine equivalent protons of the Boc group. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is as follows:
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C=O (Boc) | 154-156 | Carbonyl carbon of the carbamate. |
| Phenyl-C (quaternary) | 140-142 | The carbon of the phenyl ring attached to the piperidine. |
| Phenyl-C | 126-129 | Aromatic carbons. |
| C(CH₃)₃ (Boc) | 79-81 | Quaternary carbon of the tert-butyl group. |
| Piperidine-C2 | 44-46 | Carbon α to the nitrogen. |
| Piperidine-C6 | 43-45 | Carbon α to the nitrogen. |
| Piperidine-C3 | 50-55 | Carbon bearing the amino group. |
| Piperidine-C4 | 45-50 | Carbon bearing the phenyl group. |
| Piperidine-C5 | 30-35 | Methylene carbon of the piperidine ring. |
| C(CH₃)₃ (Boc) | 28-29 | Methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this type of compound is crucial for accurate structural verification.
5.1. Sample Preparation
-
Weigh approximately 5-10 mg of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amino group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
5.2. NMR Spectrometer Setup and Data Acquisition
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
To aid in assignments, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Visualizing Structural Relationships with Graphviz
The following diagrams illustrate the molecular structure and key expected NMR correlations.
Figure 1: Molecular structure of tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate.
Figure 2: Predicted ¹H-¹H COSY correlations for the piperidine ring protons.
Figure 3: Key predicted through-space NOESY correlations for axial protons.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate. By leveraging data from analogous structures and fundamental NMR principles, we have constructed a detailed spectral interpretation that can serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The provided experimental protocols and visual aids further enhance the practical utility of this guide. As with any predictive model, experimental verification remains the gold standard, and it is our hope that this guide will facilitate the seamless identification and characterization of this important molecular scaffold in future research endeavors.
References
- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430.
- Pinto, D. C. G. A., et al. (2007). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. In Atta-ur-Rahman (Ed.), Studies in Natural Products Chemistry (Vol. 34, pp. 397-440). Elsevier.
- Eliel, E. L., et al. (1980). Conformational analysis. 39. 13C NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
- Jones, R. G., & Papadopoulos, M. G. (1975). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. Journal of the Chemical Society, Perkin Transactions 2, (13), 1381-1385.
- Supporting Information for various syntheses containing Boc-piperidine derivatives.
Sources
Thermodynamic Profiling and Solubility Dynamics of tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate in Polar Aprotic Solvents
Executive Summary
tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate (CAS 874361-26-9) is a highly versatile, stereochemically complex building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. The molecule presents a unique solvation challenge due to its chimeric physicochemical nature: it possesses a highly lipophilic tert-butoxycarbonyl (Boc) protecting group, a hydrophobic phenyl ring, and a highly polar, hydrogen-bond-donating primary amine.
Understanding the solubility of this intermediate in polar aprotic solvents is critical for optimizing downstream synthetic workflows, such as nucleophilic aromatic substitutions (S_NAr), Buchwald-Hartwig cross-couplings, and amide bond formations. This whitepaper provides a comprehensive thermodynamic analysis, quantitative solubility estimations, and a self-validating experimental protocol for determining its solubility profile in polar aprotic media.
Structural & Thermodynamic Solvation Rationale
The dissolution of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is governed by the delicate balance of intermolecular forces, which can be modeled using Hansen Solubility Parameters (HSP): Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH )[2],[3].
-
The Lipophilic Domains (Boc and Phenyl Groups): The bulky tert-butyl group and the phenyl ring contribute heavily to the molecule's dispersion forces ( δD ). Solvents must possess a sufficiently large hydrophobic cavity and high dispersion parameters to overcome the crystal lattice energy of these non-polar regions.
-
The Polar Domains (Primary Amine and Carbamate Core): The primary amine (-NH 2 ) acts as both a strong hydrogen bond donor and acceptor, while the carbamate carbonyl acts solely as an acceptor.
Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are highly dipolar and possess strong hydrogen-bond acceptor basicity ( β ) but lack hydrogen-bond donors ( α=0 ). When tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is dissolved in these media, the solvent molecules act as powerful H-bond acceptors for the primary amine protons. This specific solvation stabilizes the amine without protonating it or inducing unwanted solvolysis, a common side reaction observed in protic solvents where primary amines can readily form carbamate salts in the presence of atmospheric CO 2 [4]. Furthermore, the organic bulk of solvents like DMF and NMP effectively solvates the lipophilic Boc and phenyl moieties via dispersion forces, leading to exceptionally high solubility.
Quantitative Solubility Profiling
Because empirical solubility data for complex proprietary intermediates is highly dependent on the specific polymorphic form and crystalline purity, the following table provides predictive thermodynamic solubility ranges at 25°C. These values are extrapolated using HSP vector field homology with structurally similar Boc-protected arylamines[2],[3].
| Solvent | Polarity Index | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| DMSO | 7.2 | 46.7 | > 200 (Highly Soluble) | Strong H-bond acceptor (S=O) to -NH 2 ; high dipole-dipole stabilization. |
| NMP | 6.7 | 32.2 | > 150 (Highly Soluble) | Strong H-bond acceptor (C=O); lipophilic lactam ring solvates the Boc group. |
| DMF | 6.4 | 36.7 | > 150 (Highly Soluble) | Strong H-bond acceptor (C=O) to -NH 2 ; excellent general organic solvating power. |
| Acetonitrile | 5.8 | 37.5 | 50 - 100 (Soluble) | Moderate H-bond acceptor; strong dipole-dipole interactions. |
| Acetone | 5.1 | 20.7 | 50 - 100 (Soluble) | Moderate H-bond acceptor; lower dielectric constant limits total capacity. |
| THF | 4.0 | 7.5 | > 100 (Highly Soluble) | Etheric oxygen acts as a dedicated H-bond acceptor; highly compatible with the Boc group. |
Experimental Methodology: Self-Validating Solubility Protocol
To establish true thermodynamic solubility (as opposed to kinetic dissolution), the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the industry gold standard. The following protocol incorporates a self-validating feedback loop to ensure data integrity.
Figure 1: Shake-flask thermodynamic solubility workflow with self-validation loop.
Step-by-Step Methodology
-
Saturation (The Causality of Excess): Add 500 mg of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate to a 2.0 mL low-bind Eppendorf tube. Add exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF). Causality: A visible excess of solid must remain to ensure the solvent is fully saturated, establishing a true solid-liquid equilibrium.
-
Thermodynamic Equilibration: Vortex the suspension for 1 minute, then place it in a temperature-controlled thermomixer at 25.0 ± 0.1 °C, shaking at 800 rpm for 24 hours. Causality: 24 hours of mechanical agitation overcomes the kinetic barriers of dissolution and breaks down localized concentration gradients.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Causality: High-speed centrifugation forces sub-micron undissolved particulates to the bottom. Sampling without this step often aspirates micro-crystals, falsely inflating the calculated solubility.
-
Sampling and Immediate Dilution: Carefully extract 50 µL of the clear supernatant and immediately dilute it into 950 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Immediate dilution prevents the solute from precipitating out of the sample if the ambient temperature fluctuates before injection.
-
Quantification: Analyze the diluted sample via HPLC-UV at 254 nm (targeting the phenyl ring absorbance) against a pre-established 5-point calibration curve.
-
Self-Validation (The 48-Hour Check): Repeat steps 3–5 at the 48-hour mark. If the concentration difference ( ΔC ) between the 24-hour and 48-hour samples is less than 5%, the system has self-validated that thermodynamic equilibrium has been reached. If ΔC>5% , continue equilibration for another 24 hours.
Impact on Downstream Synthetic Workflows
The choice of polar aprotic solvent is rarely dictated by solubility alone; it is intrinsically linked to the mechanistic requirements of the downstream reaction.
Figure 2: Logical decision matrix for selecting polar aprotic solvents in downstream syntheses.
-
Nucleophilic Aromatic Substitution (S_NAr): When utilizing the primary amine as a nucleophile against an electron-deficient aryl halide, the reaction proceeds via a highly polar Meisenheimer complex. DMSO and NMP are the optimal choices here. Their high dielectric constants stabilize the transition state, and their high boiling points allow the reaction to be pushed to 120–150 °C without pressurization.
-
Buchwald-Hartwig Cross-Coupling: If the amine is being coupled via Palladium catalysis, strong coordinating solvents like DMSO can poison the Pd catalyst. In this scenario, THF or 2-Methyltetrahydrofuran (2-MeTHF) are preferred. They provide excellent solubility for the Boc-protected substrate while remaining inert to the catalytic cycle.
-
Amide Bond Formation: For standard peptide-like couplings using reagents like HATU or EDC, DMF is the industry standard. It easily dissolves both the highly polar coupling reagents and the lipophilic tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, ensuring a homogeneous reaction mixture that drives the reaction to completion.
References
-
Yamada, T., et al. "Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide." ResearchGate, 2012.[Link]
-
Wang, Y., et al. "Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems at 283.15–323.15 K." Journal of Chemical & Engineering Data, ACS Publications, 2021.[Link]
-
Castillo, J., et al. "Free Surface Energy and Hansen Solubility Parameter Vector Field." Applied Sciences, MDPI, 2024.[Link]
Sources
Crystal Structure and Stereochemistry of tert-Butyl 3-Amino-5-phenylpiperidine-1-carboxylate: A Technical Guide
Executive Summary
In modern structure-based drug design (SBDD), the spatial arrangement of pharmacophores dictates the efficacy and selectivity of small-molecule therapeutics. tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate (commonly referred to as N-Boc-3-amino-5-phenylpiperidine) is a highly versatile, privileged chiral intermediate utilized in the synthesis of potent epigenetic and kinase inhibitors, including PCAF/GCN5 bromodomain inhibitors and ERK inhibitors[1][2].
Because the piperidine ring contains two distinct stereocenters at C3 and C5, the molecule exists as four distinct stereoisomers. The precise absolute configuration—such as the (3R,5R) -trans isomer—is strictly required to achieve optimal binding affinities, as inverted stereocenters frequently result in a complete loss of biological activity[3]. This whitepaper provides an in-depth analysis of the stereochemical architecture, conformational dynamics, and crystallographic profiling of this critical intermediate, alongside field-proven methodologies for its synthesis, chiral resolution, and X-ray structural validation.
Stereochemical Architecture & Conformational Dynamics
The Four Stereoisomers
The 3-amino-5-phenylpiperidine core possesses two chiral centers, generating two pairs of enantiomers:
-
Trans Diastereomers: (3R,5R) and (3S,5S)
-
Cis Diastereomers: (3R,5S) and (3S,5R)
In biological systems, these isomers exhibit drastically different spatial vectors. For example, in the development of PCAF bromodomain inhibitors, the (3R,5R) configuration perfectly positions the basic amine to form a critical salt bridge with Glu756, while the C5-phenyl group engages in π−π stacking with Tyr809[1]. The (3S,5S) enantiomer fails to satisfy this 3D pharmacophore and is biologically inactive[3].
Conformational Equilibrium and A(1,3) Strain
The addition of the bulky N-Boc (tert-butoxycarbonyl) protecting group at N1 does not merely prevent unwanted side reactions; it fundamentally alters the conformational energy landscape of the piperidine ring.
In unsubstituted piperidines, rapid chair-to-chair interconversion occurs. However, the N-Boc group introduces severe allylic 1,3-strain (A(1,3) strain) with any equatorial substituents at the adjacent C2 or C6 positions[4][5]. While C3 and C5 are further from the carbamate, the sheer bulk of the C5-phenyl and C3-amino groups forces the ring to adopt a conformation that minimizes 1,3-diaxial interactions.
For the (3R,5R) -trans isomer, the lowest energy conformation is the diequatorial chair . If the ring were to flip to the diaxial conformation, the severe steric clash between the axial phenyl group, the axial amino group, and the axial protons would incur a massive thermodynamic penalty. Consequently, the N-Boc-protected (3R,5R) intermediate is conformationally locked, making it an excellent candidate for highly ordered crystal packing.
Conformational equilibrium of the (3R, 5R)-trans isomer highlighting the diequatorial preference.
Crystallographic Profiling (X-Ray Diffraction)
Single-crystal X-ray diffraction (SCXRD) of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is the gold standard for unambiguously assigning absolute stereochemistry prior to downstream coupling reactions.
Crystal Packing Forces
The crystallization of N-Boc protected amines is driven by a balance of hydrophobic packing and directional hydrogen bonding:
-
Hydrogen Bonding Network: The primary amine at C3 acts as a dual hydrogen bond donor. It typically forms intermolecular hydrogen bonds with the highly polarized carbonyl oxygen of the N-Boc group of an adjacent molecule in the asymmetric unit.
-
π−π and CH- π Interactions: The equatorial C5-phenyl rings interdigitate, providing stabilizing London dispersion forces that dictate the unit cell dimensions.
-
Hydrophobic Shielding: The tert-butyl groups of the Boc moiety aggregate to form hydrophobic pockets, which often limit the inclusion of polar solvent molecules in the crystal lattice.
Quantitative Data Presentation
Table 1: Representative Crystallographic Parameters for N-Boc-Piperidine Derivatives
| Parameter | Typical Value Range | Crystallographic Rationale |
| Crystal System | Orthorhombic or Monoclinic | Common for chiral, enantiopure organic molecules (e.g., P212121 or P21 ). |
| Space Group | P212121 | Non-centrosymmetric space group required for enantiopure (3R,5R) crystals. |
| Flack Parameter | ~0.00 to 0.05 | Values near 0 confirm the correct absolute configuration; requires Cu-K α radiation for light atom anomalous dispersion. |
| R-factor ( R1 ) | < 5.0% | Indicates a highly ordered lattice; higher values may suggest rotational disorder in the tert-butyl group. |
| C-N-C Bond Angle (Boc) | ~116° - 118° | Deviation from idealized sp3 due to partial double-bond character of the carbamate. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a causal explanation and an analytical checkpoint to prevent the propagation of stereochemical errors.
Protocol 1: Diastereoselective Synthesis & Chiral Resolution
Causality: Synthesizing the piperidine core often yields a racemic mixture of cis and trans diastereomers. Supercritical Fluid Chromatography (SFC) is chosen over traditional HPLC because the supercritical CO2 mobile phase offers superior mass transfer kinetics, which is critical for resolving the "greasy" N-Boc enantiomers without peak tailing[6].
-
N-Protection: Dissolve racemic 3-amino-5-phenylpiperidine in dichloromethane (DCM). Add 1.1 equivalents of triethylamine ( Et3N ), followed by dropwise addition of 1.05 equivalents of di-tert-butyl dicarbonate ( Boc2O ) at 0 °C.
-
Validation: Monitor via LC-MS. The primary amine at C3 is less sterically hindered but less nucleophilic than the secondary piperidine amine; careful stoichiometric control ensures selective N1-Boc protection.
-
-
SFC Resolution: Inject the racemic N-Boc mixture onto a preparative Chiralpak AD-H column using a mobile phase of CO2 /MeOH (80:20) with 0.1% isopropylamine.
-
Isolation: Collect the four distinct peaks.
-
Validation: Analyze each fraction via analytical SFC to confirm Enantiomeric Excess ( ee>99% ).
-
Synthetic workflow and chiral resolution of N-Boc-3-amino-5-phenylpiperidine stereoisomers.
Protocol 2: Single-Crystal Growth via Vapor Diffusion
Causality: Cooling crystallization often leads to amorphous precipitation for N-Boc compounds due to the high conformational flexibility of the tert-butyl group at room temperature. Vapor diffusion allows for an exceptionally slow thermodynamic equilibration, forcing the molecules into a highly ordered crystalline lattice.
-
Solvent Selection: Dissolve 15 mg of the enantiopure (3R,5R) isomer in 0.5 mL of ethyl acetate (the "good" solvent) in a 2 mL inner vial.
-
Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of hexanes (the "antisolvent").
-
Equilibration: Seal the outer vial tightly and leave it undisturbed at 20 °C in a vibration-free environment.
-
Harvesting: After 3–7 days, as the hexanes vapor diffuses into the ethyl acetate, colorless block-like single crystals will form.
-
Validation: Inspect under a polarized light microscope. Extinction of light upon rotation confirms the single-crystal nature (lack of twinning).
-
Protocol 3: X-Ray Data Collection & Refinement
Causality: Because the molecule consists entirely of light atoms (C, H, N, O), standard Molybdenum (Mo-K α ) radiation is insufficient to determine absolute stereochemistry. Copper (Cu-K α ) radiation must be used to maximize the anomalous dispersion signal required to calculate the Flack parameter.
-
Mounting: Coat a single crystal in paratone oil to prevent solvent loss and mount it on a cryoloop. Flash-cool to 100 K under a nitrogen stream to minimize thermal motion (especially of the tert-butyl group).
-
Diffraction: Collect data using a microfocus Cu-K α source ( λ=1.54184 Å).
-
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Validation: Ensure the Flack parameter is 0.00±0.05 . A value near 1.0 indicates the crystal is the opposite enantiomer, requiring an inversion of the coordinate model.
-
References
- Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry - ACS Publications.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - National Institutes of Health.
- ERK inhibitors for the treatment of cancer. United States Patent - Googleapis.com.
- An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
structural analysis of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate using X-ray crystallography
Executive Summary & Pharmacological Context
tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a stereochemically complex, highly versatile building block in modern medicinal chemistry. Substituted 3-amino-5-phenylpiperidines serve as critical pharmacophores, notably utilized in the design of potent, cell-active inhibitors for the PCAF/GCN5 bromodomains [1].
Because this molecule contains two chiral centers (C3 and C5), it can exist as four distinct stereoisomers. The relative (cis vs. trans) and absolute configuration of these centers strictly dictate the 3D topology of the molecule, thereby governing its binding affinity within target protein pockets. X-ray crystallography remains the definitive analytical technique to unambiguously assign these stereochemical properties and to elucidate the conformational puckering of the piperidine ring [2].
Thermodynamic Causality in Sample Preparation
Crystallizing tert-butoxycarbonyl (Boc) protected nitrogen heterocycles presents a unique physicochemical challenge. The bulky, highly lipophilic Boc group significantly increases the compound's solubility in standard organic solvents. Conventional evaporative crystallization often leads to rapid supersaturation spikes, causing the compound to undergo liquid-liquid phase separation (i.e., "oiling out") rather than forming an ordered crystal lattice [3].
To counteract this, Vapor Diffusion (Anti-Solvent) Crystallization is the protocol of choice. This method relies on the slow, thermodynamically controlled diffusion of a volatile anti-solvent into a good solvent, gently lowering the dielectric constant of the medium and favoring nucleation over amorphous precipitation.
Protocol 1: Vapor Diffusion Crystallization
-
Self-Validating Check: The appearance of sharp, birefringent edges under a polarized optical microscope confirms a crystalline lattice rather than an amorphous solid.
-
Solubilization: Dissolve 50 mg of enantiopure tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate in 0.5 mL of ethyl acetate (the "good" solvent) in a 2 mL inner glass vial.
-
Setup: Place the uncapped 2 mL vial inside a larger 10 mL outer vial containing 3 mL of n-hexane or n-heptane (the "anti-solvent").
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap.
-
Incubation: Store the setup undisturbed at 4 °C for 3 to 7 days. The low temperature reduces kinetic energy, suppressing rapid uncontrolled precipitation and allowing the Boc group to pack efficiently.
Experimental Methodology: Diffraction & Data Collection
The flexibility of the tert-butyl group often results in high atomic displacement parameters (B-factors) at room temperature, which can obscure the electron density map. Cryo-cooling the crystal is a mandatory step to freeze out dynamic thermal motion.
Protocol 2: Crystal Mounting and X-ray Diffraction
-
Harvesting: Submerge the crystals in a drop of inert paratone-N oil on a glass slide to protect them from atmospheric moisture and prevent solvent loss.
-
Mounting: Isolate a single crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) using a MiTeGen polyimide loop.
-
Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head, bathed in a continuous 100 K liquid nitrogen stream.
-
Data Collection: Irradiate the crystal using a microfocus Cu K α source ( λ=1.54184 Å).
-
Causality: Cu K α radiation is specifically chosen over Mo K α for this compound. Because the molecule lacks heavy atoms (containing only C, H, N, and O), the stronger anomalous scattering signal of oxygen and nitrogen at the Cu wavelength is required to reliably calculate the Flack parameter for absolute structure determination.
-
Figure 1: Step-by-step workflow for the X-ray crystallographic analysis of Boc-protected piperidines.
Structure Solution and Refinement Protocols
Once diffraction data is integrated and corrected for absorption, the phase problem is typically solved using intrinsic phasing algorithms (e.g., SHELXT). Refinement is carried out via full-matrix least-squares on F2 (SHELXL).
Handling Boc Group Disorder: Even at 100 K, the tert-butyl moiety may exhibit static positional disorder, manifesting as large, smeared electron density peaks.
-
Causality: The low rotational barrier around the O–C(CH 3 ) 3 bond allows the group to freeze into two distinct orientations within the crystal lattice.
-
Protocol: If the difference Fourier map reveals residual peaks > 1 e/ų near the tert-butyl group, split the carbon atoms into two parts (e.g., PART 1 and PART 2). Apply similarity restraints (SIMU and DELU) to their anisotropic displacement parameters to maintain a chemically sensible geometry, allowing their relative occupancies to refine freely (typically settling near a 60:40 or 70:30 ratio).
Conformational & Stereochemical Analysis
The six-membered piperidine ring predominantly adopts a chair conformation, which is energetically favored over the boat conformation to minimize torsional strain [2]. The exact geometry is quantified using Cremer-Pople puckering parameters.
For 3,5-disubstituted piperidines, the 1,3-relationship between the amino and phenyl groups dictates the conformational equilibrium:
-
The cis-Isomer (e.g., 3R, 5S): In a chair conformation, 1,3-cis substituents can simultaneously occupy equatorial positions. This 1,3-diequatorial arrangement is highly stable, as it completely avoids 1,3-diaxial steric clashes.
-
The trans-Isomer (e.g., 3R, 5R): A 1,3-trans relationship forces one group to be equatorial and the other axial. Because the phenyl group at C5 is significantly bulkier than the amino group at C3, the molecule will lock into a conformation where the phenyl group is equatorial, forcing the amino group into the less favorable axial position.
Figure 2: Stereochemical and conformational logic for 3,5-disubstituted piperidines.
Quantitative Data Summaries
To validate the structural integrity of the solved crystal, the refinement metrics must fall within standard crystallographic thresholds.
Table 1: Representative Crystallographic Validation Metrics | Parameter | Expected Value / Description | Self-Validation Check | | :--- | :--- | :--- | | Crystal System | Monoclinic / Orthorhombic | Typical for chiral organic molecules. | | Space Group | P21 or P212121 | Must be non-centrosymmetric for enantiopure samples. | | Temperature | 100(2) K | Confirms successful cryo-cooling. | | Flack Parameter | ~0.00 (± 0.05) | Values near 0 confirm the correct absolute configuration; values near 1 indicate an inverted model. | | R1 (I > 2 σ (I)) | < 0.05 (5%) | Indicates excellent agreement between the model and the data. | | wR2 (all data) | < 0.15 (15%) | Accounts for all reflections; validates overall model quality. |
Table 2: Cremer-Pople Puckering Parameters for the Piperidine Chair | Parameter | Symbol | Ideal Chair Value | Expected Experimental Value | | :--- | :--- | :--- | :--- | | Total Puckering Amplitude | Q | > 0.5 Å | 0.55 – 0.60 Å | | Polar Angle | θ | 0° or 180° | 0°–5° or 175°–180° | | Azimuthal Angle | ϕ | Undefined (if θ=0,180 ) | Variable depending on crystal packing |
References
-
Title: Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Conformational Preferences of Proline Analogues with Different Ring Size Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]
-
Title: Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate Source: IUCrData (National Institutes of Health / PMC) URL: [Link]
Sources
Application Notes and Protocols: The Strategic Use of tert-Butyl 3-Amino-5-Phenylpiperidine-1-carboxylate in Medicinal Chemistry
Abstract
The 3,5-disubstituted piperidine scaffold is a privileged structure in modern drug discovery, offering a conformationally restricted framework that is key to achieving target selectivity and favorable pharmacokinetic profiles.[1] This guide provides an in-depth exploration of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, a versatile building block that combines this valuable core with orthogonally protected functional groups. We will detail its synthesis, stereochemical considerations, and key derivatization protocols. Through field-proven insights and step-by-step methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this building block for the synthesis of novel therapeutic agents.
Introduction: The Value of a Constrained Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs and natural products. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.[2] The introduction of substituents at the 3 and 5 positions creates a scaffold with distinct axial and equatorial vectors for chemical exploration.
The subject of this guide, tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, offers several strategic advantages:
-
Conformational Rigidity: The piperidine core restricts the rotational freedom of the pendant phenyl and amino groups, reducing the entropic penalty upon binding to a target.
-
Orthogonal Protection: The primary amino group at the C3 position is available for a wide range of synthetic modifications, while the piperidine ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This Boc group enhances stability during synthesis and can be selectively removed under acidic conditions to allow for late-stage diversification.[3]
-
Stereochemical Complexity: The molecule possesses two stereocenters (C3 and C5), leading to the existence of four possible stereoisomers (cis/trans enantiomeric pairs). Control over this stereochemistry is often paramount for achieving desired pharmacological activity.[4]
-
Pharmacophoric Elements: The structure combines a basic nitrogen (once deprotected), a hydrogen-bond-donating amino group, and a hydrophobic phenyl group, providing key features for molecular recognition.
This guide will focus on the practical application of this building block, providing robust protocols for its synthesis and subsequent chemical modification.
Physicochemical Properties and Stereochemistry
Understanding the fundamental properties and stereoisomers of the building block is essential for its effective use.
| Property | Value |
| IUPAC Name | tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol |
| Stereocenters | C3, C5 |
| Stereoisomers | (3R,5S), (3S,5R) - cis; (3R,5R), (3S,5S) - trans |
The relative orientation of the amino and phenyl groups (cis or trans) significantly impacts the overall shape of the molecule and how it presents its functional groups for interaction with a biological target. The cis isomer will typically have one axial and one equatorial substituent, while the trans isomer will have either two axial or two equatorial substituents in the most stable chair conformation. The synthesis of specific stereoisomers is a key challenge and a critical consideration in any drug discovery campaign.
Synthetic Strategies
The synthesis of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is a multi-step process. While numerous methods exist for constructing substituted piperidines, a common and reliable approach involves the reduction of a substituted pyridine precursor.[1]
Workflow for Synthesis
Caption: General synthetic workflow for the target building block.
Protocol 1: Synthesis of 3-Amino-5-phenylpiperidine via Pyridine Reduction
This protocol describes the catalytic hydrogenation of 3-amino-5-phenylpyridine. This method often yields the cis isomer as the major product due to the directing effect of the substituents on the catalyst surface.
Causality: Catalytic hydrogenation of substituted pyridines is a robust method for synthesizing piperidine rings. The choice of catalyst and conditions (pressure, temperature, solvent) can influence the diastereoselectivity of the reduction. Rhodium on carbon (Rh/C) in the presence of acid is particularly effective for this transformation.[5]
-
Materials:
-
3-Amino-5-phenylpyridine
-
5% Rhodium on Carbon (Rh/C)
-
Methanol (MeOH)
-
Glacial Acetic Acid (AcOH)
-
Hydrogen Gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celatom® or filter aid
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a high-pressure reactor, add 3-amino-5-phenylpyridine (1.0 eq).
-
Add MeOH and a catalytic amount of 5% Rh/C (typically 5-10 mol%).
-
Add glacial acetic acid (2.0-3.0 eq). The acid is crucial for activating the pyridine ring towards reduction.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 100-200 psi.
-
Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celatom® to remove the catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify to pH > 12 with a cold NaOH solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-amino-5-phenylpiperidine as a mixture of diastereomers.
-
Protocol 2: N-Boc Protection
This protocol protects the more nucleophilic piperidine nitrogen, leaving the C3-amino group available for subsequent reactions.
Causality: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group. The reaction is typically run in a biphasic system or in a solvent like DCM or THF with a mild base to neutralize the acid byproduct.[3][6]
-
Materials:
-
3-Amino-5-phenylpiperidine (from Protocol 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve 3-amino-5-phenylpiperidine (1.0 eq) in DCM.
-
Add triethylamine (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with water or a saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to separate diastereomers and afford the pure tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate.
-
Applications in Medicinal Chemistry: Derivatization Protocols
The true utility of this building block lies in the selective functionalization of its C3-amino group.
Derivatization Strategy Overview
Caption: Common derivatization pathways for the C3-amino group.
Protocol 3: Amide Bond Formation (Acylation)
This is one of the most common methods to introduce diversity, forming a stable amide linkage.
Causality: The reaction of a primary amine with an acid chloride or an activated carboxylic acid (using coupling reagents like EDC/HOBt or HATU) is a highly efficient method for amide synthesis. A non-nucleophilic base is required to scavenge the HCl generated when using acid chlorides.
-
Materials:
-
tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq)
-
Desired acid chloride (R-COCl) (1.1 eq) OR Carboxylic acid (R-COOH) (1.1 eq) and a coupling agent (e.g., HATU, 1.1 eq)
-
Anhydrous DCM or DMF
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
-
Procedure (using Acid Chloride):
-
Dissolve the piperidine building block and DIPEA in anhydrous DCM and cool to 0 °C.
-
Slowly add the acid chloride.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours until completion (monitor by LC-MS).
-
Quench with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or preparative HPLC.
-
Protocol 4: Boc Deprotection and Ring Nitrogen Functionalization
Removal of the Boc group unveils the piperidine nitrogen for further modification, a critical step in many synthetic routes.
Causality: The Boc group is labile under acidic conditions, readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent. The mechanism involves protonation of the carbonyl oxygen followed by elimination of isobutylene and carbon dioxide.[3]
-
Materials:
-
Boc-protected piperidine derivative (from previous steps)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (typically 0.1 M solution).
-
Add TFA (5-10 equivalents) or an equal volume of 4M HCl in Dioxane.
-
Stir at room temperature for 1-3 hours. Monitor by LC-MS for the loss of the Boc group (mass change of -100.05 Da).
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting product is the corresponding TFA or HCl salt of the free piperidine. It can be used directly in subsequent reactions (e.g., another acylation or reductive amination) by adding a sufficient amount of base to neutralize the salt, or it can be converted to the free base by partitioning between a strong base (e.g., NaOH) and an organic solvent.
-
Case Study: A Scaffold in Renin Inhibitors
While not using the exact 3-amino-5-phenyl derivative, a closely related series of orally active renin inhibitors for hypertension utilized a (3S,5R)-disubstituted piperidine core.[7] In this series, the C5 position was connected to a ketopiperazine moiety, and the C3 position was functionalized with a carboxamide. This example authoritatively demonstrates the utility of the 3,5-disubstituted piperidine scaffold in designing potent and orally bioavailable enzyme inhibitors. The rigid piperidine ring serves to correctly orient the P1', P2', and P3 substituents for optimal binding within the renin active site.
Conclusion
tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a high-value building block for medicinal chemists. Its pre-installed, conformationally constrained scaffold and orthogonally protected functional groups provide a reliable and efficient entry point into a rich chemical space. The protocols outlined in this guide offer robust and well-rationalized methods for the synthesis and derivatization of this compound, enabling the rapid generation of diverse compound libraries for hit-to-lead and lead optimization campaigns. The strategic application of such building blocks is fundamental to accelerating the discovery of new medicines.
References
-
Manral, K., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of Applied Research and Technology, 23(1). Retrieved from [Link]
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5). Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. Retrieved from [Link]
-
Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Bera, S., et al. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(3), 639-642. Retrieved from [Link]
-
Sridhar, G., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1). Retrieved from [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). Google Patents.
-
Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. Retrieved from [Link]
-
Gáspár, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4485. Retrieved from [Link]
-
Schiffers, I., et al. (2022). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Retrieved from [Link]
-
Teno, N., et al. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5133-5138. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate | Benchchem [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 7. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Amidation Protocols for tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Reaction Optimization, Mechanistic Causality, and Validated Protocols
Introduction & Chemical Context
tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a highly privileged scaffold in modern drug discovery, frequently utilized to introduce rigidified diamine pharmacophores into lead compounds. Structurally, it features a secondary amine at the N1 position protected by a tert-butyloxycarbonyl (Boc) group, a primary amine at the C3 position, and a phenyl ring at the C5 position.
The primary objective during functionalization is the selective amidation of the C3 primary amine without compromising the acid-sensitive N1-Boc group[1]. The presence of the C5-phenyl group introduces significant steric bulk, which can impede the trajectory of incoming bulky acylating agents. Consequently, standard peptide coupling conditions often require optimization to achieve high conversions.
Mechanistic Principles & Causality (E-E-A-T)
Successful amidation of this scaffold relies on a self-validating system of reagent selection based on steric and electronic demands.
-
Protecting Group Stability: The N1-Boc group is completely stable under mildly basic conditions[1]. By maintaining an alkaline environment throughout the coupling process, premature deprotection and subsequent polymerization or di-acylation are entirely avoided.
-
Coupling Reagent Selection: For sterically hindered amines like 3-amino-5-phenylpiperidine, uronium salts such as HATU are the gold standard[2]. HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom within the HOAt ring provides a neighboring group effect, accelerating the nucleophilic attack of the hindered C3 amine[2]. For less hindered, highly reactive aliphatic carboxylic acids, EDC/HOBt serves as a cost-effective alternative[3].
-
Base Selection: The choice of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) is critical. DIPEA is a non-nucleophilic base due to its bulky isopropyl groups. It efficiently deprotonates the carboxylic acid to initiate HATU attack without competing with the piperidine amine for the active ester intermediate[2].
Mechanistic pathway of HATU-mediated amidation of 3-amino-5-phenylpiperidine derivatives.
Experimental Design & Optimization Data
To establish the most reliable protocol, various coupling conditions were evaluated. The quantitative data below summarizes the causal relationship between reagent choice and reaction efficiency for this specific scaffold.
| Coupling Reagent | Base | Solvent | Temp | Time | Yield | Causality & Application Note |
| HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 0 °C → RT | 4 h | >90% | Optimal: HOAt active ester overcomes C5-phenyl steric hindrance. Ideal for unreactive acids. |
| EDC·HCl / HOBt | DIPEA (3.0 eq) | DCM | 0 °C → RT | 16 h | 75-85% | Viable: HOBt ester is less reactive but highly stable. Cost-effective for simple aliphatic acids. |
| EDC·HCl / DMAP | TEA (3.0 eq) | DCM | RT | 24 h | <50% | Suboptimal: DMAP acylpyridinium intermediate suffers from steric clash at the piperidine C3 position. |
Validated Protocols
The following step-by-step methodologies are designed to be self-validating, ensuring high yield and purity while preserving the Boc protecting group.
Protocol A: HATU-Mediated Coupling (Recommended for Hindered/Aryl Acids)
This protocol is optimized for maximum efficiency and minimal epimerization of chiral carboxylic acids.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.05 eq, 1.05 mmol) in anhydrous DMF (5.0 mL)[2].
-
Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 1.2 mmol) portion-wise over 2 minutes[3].
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the consumption of the amine via LC-MS or TLC (typically 5% MeOH in DCM).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2].
Protocol B: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)
Best suited for unhindered aliphatic carboxylic acids where reaction kinetics are naturally faster.
-
Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (10.0 mL).
-
Activation: Add HOBt (1.2 eq, 1.2 mmol) and EDC·HCl (1.2 eq, 1.2 mmol). Stir the suspension at 0 °C for 15 minutes to generate the HOBt-active ester[3].
-
Coupling: Add tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq, 1.0 mmol) followed by DIPEA (3.0 eq, 3.0 mmol). Allow the mixture to warm to room temperature and stir for 12–16 hours[1].
-
Workup: Dilute with DCM (10 mL). Wash the organic layer successively with 10% aqueous citric acid (to remove unreacted amine), saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.
Step-by-step experimental workflow for the amidation of Boc-protected aminopiperidines.
Troubleshooting & Quality Control
-
Issue: Premature Boc Deprotection.
-
Causality: The Boc group is highly sensitive to acidic environments. If the reaction pH drops (e.g., due to the use of EDC·HCl without sufficient base), deprotection occurs.
-
Solution: Always ensure the reaction mixture is distinctly basic (pH > 8, tested via wet pH paper on an aliquot) by using at least 3.0 equivalents of DIPEA.
-
-
Issue: Epimerization of Chiral Carboxylic Acids.
-
Causality: Slow coupling allows the active ester to cyclize into an oxazolone intermediate, which rapidly racemizes/epimerizes.
-
Solution: Maintain the activation step strictly at 0 °C. Use HATU instead of EDC/HOBt, as the superior leaving group ability of HOAt drastically increases the rate of nucleophilic attack, outcompeting oxazolone formation[2].
-
-
Issue: Incomplete Conversion.
-
Causality: Severe steric clash between the C5-phenyl group of the piperidine and a highly substituted carboxylic acid.
-
Solution: Increase the equivalents of HATU to 1.5 eq, and gently heat the reaction to 40 °C (Note: heating increases the risk of epimerization if the acid is chiral).
-
References
- Source: nih.
- Source: benchchem.
- Source: nih.
Sources
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Chiral HPLC Separation of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate Enantiomers
Abstract
This document provides a comprehensive guide to the development of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate. As a key chiral building block in pharmaceutical synthesis, the ability to accurately determine its enantiomeric purity is critical for drug development and quality control. This guide details the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization strategies, and step-by-step protocols for achieving baseline separation of the enantiomers. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related chiral piperidine derivatives.
Introduction: The Imperative of Chiral Separation
The enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, regulatory agencies worldwide mandate the characterization and control of the stereochemical identity of new drug entities. tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a vital intermediate in the synthesis of various biologically active molecules. Its stereocenter at the 3-position necessitates the development of precise analytical techniques to isolate and quantify each enantiomer. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the predominant technique for this purpose due to its high efficiency, reproducibility, and scalability.
The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times, enabling their separation. The choice of the CSP and the mobile phase composition are paramount in achieving successful enantioseparation.
Strategic Approach to Method Development
A systematic approach to method development is crucial for efficiently achieving the desired chiral separation. The following workflow outlines the key stages, from initial screening to method optimization.
Figure 1: General workflow for developing a chiral HPLC separation method.
Core Component Selection: The Chiral Stationary Phase
For piperidine derivatives, polysaccharide-based CSPs are a highly recommended starting point. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® series) have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including those with similar structures. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which are crucial for effective separation.
Recommended Chiral Stationary Phases for Initial Screening:
| CSP Type | Chiral Selector | Potential Interactions |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion |
| Polysaccharide-based | Immobilized Polysaccharide Phases | Broader solvent compatibility, enhanced robustness |
Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method development.
Mobile Phase Systems: Elution and Selectivity
The choice of the mobile phase mode—normal-phase, polar organic, or reversed-phase—will significantly impact the chiral recognition and overall separation.
Normal-Phase Chromatography
This is often the first choice for chiral separations on polysaccharide CSPs.
-
Composition: Typically consists of a non-polar solvent like n-hexane or heptane and a polar modifier, usually an alcohol such as ethanol or isopropanol.
-
Additives: For basic compounds like tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1% v/v) is crucial to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.
Polar Organic Mode
This mode utilizes polar organic solvents.
-
Composition: Common mobile phases include acetonitrile or methanol, often with an alcohol modifier.
-
Advantages: Can offer different selectivity compared to normal-phase and may be suitable for analytes with limited solubility in non-polar solvents.
Reversed-Phase Chromatography
While less common for initial screening on traditional polysaccharide CSPs, reversed-phase conditions can be effective, especially with immobilized phases.
-
Composition: Mixtures of water and acetonitrile or methanol, with or without acidic or basic modifiers.
-
Additives: For basic analytes, a buffer or an additive like trifluoroacetic acid (TFA) (typically 0.1% v/v) may be required to control ionization and improve peak shape.
Protocol 1: Initial Screening for Chiral Separation
This protocol outlines a systematic approach to screen for the initial separation of the enantiomers.
Objective: To identify a suitable combination of a chiral stationary phase and mobile phase that shows baseline or partial separation of the enantiomers.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phases:
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent
-
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent
-
-
Solvents: HPLC-grade n-hexane, ethanol, isopropanol, acetonitrile, and diethylamine (DEA).
-
Sample: Racemic tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate.
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase). Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or the λmax of the phenyl group)
-
Injection Volume: 5-10 µL
-
-
Mobile Phase Screening Program:
| Step | Mobile Phase Composition (v/v/v) | Mode |
| 1 | n-Hexane / Ethanol / DEA (90:10:0.1) | Normal-Phase |
| 2 | n-Hexane / Isopropanol / DEA (90:10:0.1) | Normal-Phase |
| 3 | Acetonitrile / Ethanol / DEA (95:5:0.1) | Polar Organic |
| 4 | 100% Ethanol + 0.1% DEA | Polar Organic |
-
Data Analysis: For each condition, evaluate the chromatogram for the number of peaks, their retention times (k), the selectivity (α), and the resolution (Rs). A promising result is any indication of two eluting peaks (α > 1.0).
Protocol 2: Method Optimization
Once a promising set of conditions is identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5).
Objective: To fine-tune the mobile phase composition, temperature, and flow rate to achieve optimal separation.
Procedure:
-
Mobile Phase Ratio Optimization:
-
Systematically vary the ratio of the strong solvent (alcohol) to the weak solvent (hexane). For example, if the initial hit was with 90:10 hexane/ethanol, evaluate 95:5, 85:15, and 80:20.
-
Rationale: Increasing the percentage of the alcohol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
-
Temperature Optimization:
-
Evaluate the effect of column temperature on the separation. Analyze at different temperatures, for example, 15 °C, 25 °C, and 35 °C.
-
Rationale: Temperature can significantly impact the thermodynamics of the chiral recognition process. Lowering the temperature often increases the stability of the transient diastereomeric complexes, leading to better resolution, but at the cost of longer run times and higher backpressure.
-
-
Flow Rate Optimization:
-
Adjust the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the best balance between resolution and analysis time.
-
Rationale: Lower flow rates can sometimes improve efficiency and resolution, but will increase the run time.
-
Example Optimized Conditions:
The following table presents a hypothetical set of optimized conditions based on typical results for similar compounds.
| Parameter | Optimized Value |
| Chiral Stationary Phase | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / DEA (70:30:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
The Role of Derivatization
For compounds lacking a strong UV chromophore or those that are difficult to separate directly, pre-column derivatization can be a valuable strategy.
-
To Enhance Detection: Reacting the amino group with a chromophoric agent, such as dansyl chloride or p-toluenesulfonyl chloride, can significantly improve detection sensitivity.
-
To Improve Separation: Derivatizing the enantiomers with a chiral agent to form diastereomers allows for their separation on a standard achiral HPLC column.
Figure 2: Workflow for chiral separation via pre-column derivatization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Separation (Single Peak) | - Inappropriate CSP/mobile phase combination. - Analyte not interacting with the CSP. | - Screen different CSPs and mobile phase modes. - Consider derivatization. |
| Poor Peak Shape (Tailing) | - Secondary interactions with the silica support. - Inappropriate mobile phase additive. | - Increase the concentration of the basic additive (e.g., DEA to 0.2%). - Ensure the sample is fully dissolved in the mobile phase. |
| Long Run Times | - High retention of the enantiomers. - Low mobile phase flow rate. | - Increase the percentage of the polar modifier (e.g., ethanol) to reduce retention. - Increase the flow rate, monitoring the effect on resolution. |
| Poor Resolution | - Suboptimal mobile phase composition. - High column temperature. | - Fine-tune the mobile phase ratio. - Decrease the column temperature. |
Conclusion
The successful chiral separation of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate enantiomers is readily achievable through a systematic method development approach. Polysaccharide-based chiral stationary phases, particularly those of the Chiralpak® series, in combination with normal-phase mobile phases containing a basic additive, represent a robust starting point. Careful optimization of the mobile phase composition and column temperature is key to achieving baseline resolution. The protocols and strategies outlined in this application note provide a comprehensive framework for developing a reliable and efficient chiral HPLC method for this important pharmaceutical intermediate.
References
- BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Derivatives.
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER_y0Ypw15UeCDNUN0XdfQw90iUQahmvFCu8NhRTlY8U-rCjWPWa5GZ72vvFIeebWIT2X4cpgPMIvw0RpaCJbzB2wFKw8bP71OnEo7ohzP-CNrsiHhyBUa7az-shDZbVLSc7Htn0_Y5rKlP_GuUf1u32ItOGCHZpkczaTXFgy5BeP-pmDfanL052k7SMyE3ESVytFdjmxWmHS7ZVgjn0fRdItB93lyWJ3Uq0Hbiegu6cP0xg==](
Application Note: Reductive Amination Protocols for tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate
Introduction & Strategic Context
Substituted piperidines are ubiquitous scaffolds in modern drug discovery and medicinal chemistry. Specifically, tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate serves as a highly versatile, bifunctional building block. The N1-position is protected by a tert-butyloxycarbonyl (Boc) group, ensuring chemoselectivity during downstream reactions, while the C5-phenyl group provides essential lipophilic and pi-stacking interactions for target binding. The primary amine at the C3 position acts as the primary site for structural diversification.
To elaborate this C3-amine into secondary or tertiary amines, reductive amination is the premier synthetic strategy. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and frequently results in over-alkylation, yielding complex mixtures of undesired tertiary amines or quaternary ammonium salts 1[1]. Reductive amination circumvents this by condensing the primary amine with an aldehyde or ketone to form a transient imine (or iminium) intermediate, which is subsequently reduced in a controlled manner to a secondary amine 1[1].
Mechanistic Causality & Reagent Selection
The success of a reductive amination hinges on the kinetic balance between imine formation and hydride transfer. If the reducing agent is too active, it will prematurely reduce the starting carbonyl compound to an alcohol, severely depressing the yield of the desired amine 2[2].
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) : STAB is the gold standard for direct reductive amination 2[2]. The three electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, making STAB a remarkably mild reducing agent. It is generally unreactive toward unprotonated aldehydes and ketones but readily reduces the more electrophilic protonated imine intermediate 3[3]. Furthermore, it avoids the toxicity issues associated with cyanoborohydrides [](].
-
Steric and Electronic Considerations : The C3-amine on tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate experiences moderate steric hindrance from the adjacent piperidine ring system and the C5-phenyl group. When reacting with unhindered aliphatic or aromatic aldehydes, direct reductive amination proceeds smoothly. However, when coupling with sterically demanding ketones, the equilibrium of imine formation is unfavorable. In these cases, a stepwise protocol utilizing a Lewis acid (e.g., Titanium(IV) isopropoxide, Ti(OiPr)4) is required to drive imine formation prior to reduction 1[1].
Visualizing the Reaction Pathway
Figure 1: Mechanistic workflow for the reductive amination of the C3-primary amine.
Quantitative Data: Reducing Agent Selection Matrix
To facilitate rational reagent selection, the following table summarizes the operational parameters of common hydride sources used in reductive amination workflows [[2]](2], , 4[4].
| Reducing Agent | Hydride Reactivity | Preferred Solvents | Acid Tolerance | Toxicity / Byproducts | Primary Use Case for C3-Piperidines |
| STAB (NaBH(OAc)3) | Low | DCE, THF, DCM | Mild (AcOH) | Low (Acetate salts) | Direct amination with aldehydes and unhindered ketones. |
| NaCNBH3 | Low | MeOH, EtOH, THF | High (pH 3-5) | High (Cyanide gas risk) | Reactions requiring protic solvents or strong acid catalysis. |
| NaBH4 | High | MeOH, EtOH | Poor (Decomposes) | Low (Borates) | Stepwise amination (added strictly after imine formation). |
| Picoline Borane | Moderate | MeOH, H2O, neat | Moderate | Low | Green chemistry alternative to NaCNBH3 in protic media. |
Experimental Protocols
Protocol A: Direct Reductive Amination with Aldehydes
This protocol is optimized for coupling the title piperidine with aliphatic or aromatic aldehydes. 1,2-Dichloroethane (DCE) is the preferred solvent due to its optimal polarity and compatibility with STAB 3[3], 4[4].
Materials:
-
tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 equiv)
-
Aldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Glacial acetic acid (1.0 equiv, optional but recommended)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)
Step-by-Step Methodology:
-
Preparation : In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the piperidine derivative (1.0 equiv) and the aldehyde (1.05 equiv) in anhydrous DCE.
-
Acid Catalysis : Add glacial acetic acid (1.0 equiv) to the stirring solution.
-
Reduction : Add STAB (1.4 equiv) portion-wise over 5 minutes. Stir the suspension at room temperature (20-25 °C) under a nitrogen atmosphere.
-
Monitoring : Monitor the reaction via LC-MS or TLC (typically requires 2-12 hours depending on the aldehyde's electronics).
-
Quenching & Workup : Once the primary amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose unreacted STAB. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification : Purify the crude product via silica gel flash chromatography (typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH) or reverse-phase preparative HPLC.
Protocol B: Stepwise Reductive Amination with Hindered Ketones
When coupling the C3-amine with sterically hindered ketones, direct STAB addition often leads to poor yields due to negligible transient imine concentration. This protocol utilizes Titanium(IV) isopropoxide to force imine formation prior to reduction 1[1], 4[4].
Materials:
-
tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 equiv)
-
Ketone (1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 equiv)
-
Sodium borohydride (NaBH4) (1.5 equiv)
-
Anhydrous THF and Methanol
Step-by-Step Methodology:
-
Imine Pre-formation : Dissolve the piperidine amine (1.0 equiv) and the ketone (1.2 equiv) in anhydrous THF (0.2 M). Add Ti(OiPr)4 (1.25 equiv) dropwise at room temperature.
-
Incubation : Stir the mixture at room temperature (or heat to 50 °C if highly hindered) for 12-18 hours under a nitrogen atmosphere.
-
Solvent Swap & Reduction : Cool the reaction to 0 °C. Dilute the mixture with anhydrous methanol (equal volume to THF). Carefully add NaBH4 (1.5 equiv) in small portions.
-
Quenching : Stir for 2 hours at room temperature. Quench by adding water (or 1M NaOH) to precipitate titanium dioxide (TiO2) salts.
-
Workup : Filter the thick white suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the phases of the filtrate, extract the aqueous layer with ethyl acetate, dry the combined organics over Na2SO4, and concentrate.
Troubleshooting & Optimization
-
Issue: Dialkylation (Formation of Tertiary Amine)
-
Causality: The newly formed secondary amine is more nucleophilic than the starting primary amine. If the aldehyde is small and unhindered, the secondary amine can react with a second equivalent of aldehyde 2[2], 3[3].
-
Solution: Use a strict stoichiometric ratio (or slight excess of the amine). Alternatively, employ the stepwise protocol (Protocol B) to ensure mono-imine formation is complete before reduction 2[2].
-
-
Issue: Premature Boc Deprotection
-
Issue: Epimerization at C3 or C5
-
Causality: Extended heating or strong basic conditions during workup can cause epimerization of stereocenters on the piperidine ring.
-
Solution: Keep reaction temperatures at or below room temperature when possible. Use mild bases (NaHCO3) for quenching.
-
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination - Common Conditions - Common Organic Chemistry. Available at: [Link]
- WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]
Application Note: Utilizing tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate as a Privileged Scaffold in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Structural & Mechanistic Rationale
In modern targeted drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate has emerged as a highly versatile, "privileged" building block. Its utility stems from a precise combination of stereochemical rigidity, orthogonal reactivity, and favorable physicochemical properties.
-
Orthogonal Functionalization: The N1-position is protected by a tert-butyloxycarbonyl (Boc) group, rendering it inert during the initial coupling of the C3-primary amine. This allows for highly selective nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig aminations without the risk of oligomerization.
-
Vectorial Projection: The saturated piperidine ring forces the C3-amine and C5-phenyl groups into specific spatial vectors. Depending on the chosen stereoisomer (e.g., (3R, 5R) vs. (3S, 5S)), medicinal chemists can precisely probe chiral binding pockets in target proteins.
-
Hydrophobic Engagement: The C5-phenyl group acts as a critical lipophilic anchor, frequently engaging in π−π stacking or Van der Waals interactions within deep, hydrophobic target pockets (such as the acetyl-lysine binding site of bromodomains).
Synthetic workflow for 3-amino-5-phenylpiperidine scaffold functionalization.
Key Applications in Targeted Therapeutics
Epigenetic Modulators: PCAF Bromodomain Inhibitors
The P300/CBP-Associated Factor (PCAF) bromodomain is a critical epigenetic reader protein implicated in inflammatory diseases and oncology. The 3-amino-5-phenylpiperidine scaffold has been successfully utilized as the primary binding motif (Region I) in a novel class of pyrrolo[3,2-d]pyrimidin-4-one derivatives[1].
In a landmark optimization campaign[1], the (R,R)-enantiomer of the functionalized scaffold demonstrated profound stereospecificity. The C5-phenyl group anchors deeply into the PCAF binding pocket, while the piperidine core directs the pyrimidinone moiety toward the solvent-exposed region[2]. The (R,R) stereochemistry is strictly required for bioactivity; the (S,S) enantiomer exhibits complete loss of activity due to steric clashes within the chiral binding site[1].
Kinase Inhibitors: Targeting the MAPK/ERK Pathway
Beyond epigenetics, this scaffold is heavily utilized in the synthesis of Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors[3]. The ERK pathway is frequently hyperactivated in cancers harboring BRAF mutations (e.g., 60% of melanomas and >40% of thyroid cancers)[4].
By reacting the C3-primary amine of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate with a halogenated heterocyclic core, researchers generate potent ERK1/2 inhibitors[4]. The Boc group is subsequently cleaved to allow the piperidine N1-amine to interact with the solvent-front or acidic residues of the kinase hinge region[3].
MAPK signaling cascade highlighting targeted intervention at ERK1/2.
Quantitative Data Summary
The table below summarizes the critical impact of stereochemistry on target affinity, using data derived from the optimization of PCAF BRD inhibitors[1]. This highlights why stereopure tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate starting materials are mandatory.
| Compound Motif | Stereochemistry | PCAF BRD IC 50 (HTRF) | PCAF BRD K D (ITC) | Thermal Shift ( Δ T m ) |
| Compound 24a | (R,R) | Active | 152 nM | +6.3 °C |
| Compound 24a | (S,S) | Inactive | N/A (No binding) | 0.0 °C |
| Compound 36n | (R,R) | 7 nM | 78 nM | +9.5 °C |
Data adapted from Huang et al., Journal of Medicinal Chemistry (2019).[1][2]
Self-Validating Experimental Protocols
The following protocols detail the functionalization of the scaffold. They are designed to be self-validating, ensuring that intermediate failures are caught before downstream progression.
Protocol A: SNAr Coupling at the C3-Amine
Objective: Couple a heteroaryl chloride (e.g., pyrimidine core) to the C3-amine while preserving the N1-Boc group.
Reagents & Materials:
-
tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq)
-
Heteroaryl chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve the scaffold (1.0 eq) and the heteroaryl chloride (1.05 eq) in anhydrous DMF (0.2 M concentration) in a sealed reaction vial.
-
Base Addition: Add DIPEA (3.0 eq) dropwise.
-
Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive reaction at the C3-primary amine.
-
-
Heating: Heat the mixture to 80°C for 4–12 hours.
-
Validation Checkpoint (LC-MS): Sample 5 μ L of the reaction mixture, dilute in LC-MS grade Methanol, and inject. The reaction is complete when the starting material mass is consumed and the desired product mass [M+H]+ is dominant.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash 3x with 5% aqueous LiCl (to remove DMF) and 1x with brine. Dry over Na 2 SO 4 and concentrate under reduced pressure.
Protocol B: N1-Boc Deprotection and Isolation
Objective: Remove the Boc protecting group to expose the N1-secondary amine for final testing or further alkylation.
Reagents & Materials:
-
Boc-protected intermediate from Protocol A
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Dissolution: Suspend the intermediate in a minimal amount of anhydrous Dichloromethane (DCM).
-
Acidic Cleavage: Add 10 volumes of 4M HCl in Dioxane at 0°C. Stir and allow to warm to room temperature over 2 hours.
-
Causality Note: 4M HCl in Dioxane is preferred over Trifluoroacetic Acid (TFA). HCl generates the hydrochloride salt of the piperidine, which typically precipitates out of the organic solvent, allowing for isolation via simple vacuum filtration rather than requiring tedious reverse-phase chromatography.
-
-
Validation Checkpoint (Mass Shift): Perform LC-MS on the precipitate. You must observe a mass shift of exactly -100 Da (loss of the Boc group: -C 5 H 8 O 2 and +H).
-
Isolation: Filter the resulting solid, wash with cold Diethyl Ether to remove organic impurities, and dry under high vacuum to yield the final piperidine hydrochloride salt.
References
-
Huang, L., Li, H., Li, L., Niu, L., Seupel, R., Wu, C., Cheng, W., Chen, C., Ding, B., Brennan, P. E., & Yang, S. "Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain." Journal of Medicinal Chemistry, 2019. URL:[Link]
- Merck Sharp & Dohme Corp. "ERK inhibitors for the treatment of cancer." United States Patent, US20150099741A1 / US9403816B2, 2015.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Navigating Steric Hindrance with tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate. This valuable building block is integral to many drug discovery programs, particularly those involving phenylpiperidine scaffolds, which are common in CNS-active agents and other therapeutics.[1][2] However, its utility is often challenged by significant steric hindrance around the C3-amino group, a consequence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the equatorial phenyl substituent.
This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles. We will explore the causality behind common experimental failures and offer field-proven solutions to ensure your research proceeds efficiently.
Visualizing the Challenge: Steric Shielding
The primary difficulty in derivatizing this molecule arises from the steric congestion surrounding the C3-primary amine. The bulky Boc group on the piperidine nitrogen and the adjacent phenyl group create a crowded environment that severely restricts access for incoming reagents.
Caption: Steric hindrance around the C3-amino group.
Troubleshooting Guide: Common Reactions
This section addresses specific issues encountered during common synthetic transformations in a question-and-answer format.
Issue 1: Acylation & Amide Bond Formation
Question: My acylation reaction with an acid chloride or a standard carbodiimide coupling (like DCC/EDC) is failing or resulting in extremely low yields. Why is this happening and what can I do?
Answer:
This is the most common challenge with this substrate. The low nucleophilicity of the sterically shielded amine, combined with the bulk of the incoming acylating agent, dramatically slows the desired reaction. This allows side reactions to dominate or simply results in the recovery of starting material. Standard coupling reagents are often not potent enough to overcome this energy barrier efficiently.[3][4]
Solutions, Ranked by Complexity:
-
Switch to a Highly Active Coupling Reagent: The most effective solution is to use a more potent coupling reagent. Urionium/Guanidinium salts are superior for coupling hindered substrates as they form highly reactive intermediates.
-
Top Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents are highly efficient for sterically demanding couplings.[5]
-
Alternative: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice known for its high reactivity and reduced risk of racemization.
-
-
Employ Additives: If using a carbodiimide like EDC is necessary, the inclusion of an activating additive is critical.
-
Standard: HOBt (1-Hydroxybenzotriazole) is a common additive but may be insufficient here.[6]
-
Better: HOAt (1-Hydroxy-7-azabenzotriazole) or 6-Cl-HOBt often provide superior results by forming a more reactive activated ester.
-
-
Modify Reaction Conditions:
-
Temperature: Increase the reaction temperature. While room temperature is standard for many amide couplings, hindered systems often require heating (e.g., 40-60 °C) to provide the necessary activation energy.[7] Monitor carefully for decomposition.
-
Solvent: Use a high-boiling point, non-coordinating solvent like DMF or NMP.
-
-
Use a Metal-Based Catalyst: For direct condensation of carboxylic acids and the amine, certain Lewis acid catalysts can be effective.
-
Zirconium(IV) and Titanium(IV) Catalysts: Reagents like ZrCl₄ and TiCl₄ can mediate the direct formation of amides from non-activated acids and amines, even in sterically challenging cases.[4] These reactions often require elevated temperatures.
-
Boric Acid Catalysis: Boric acid has emerged as an effective catalyst for direct amidation, particularly for preparing sterically hindered amides.[8]
-
| Strategy | Reagent/Condition | Rationale | Complexity |
| Potent Coupling Agent | HATU, HBTU, COMU | Forms a highly activated intermediate, accelerating the reaction to overcome steric barriers. | Low |
| Carbodiimide Additive | HOAt, 6-Cl-HOBt | Creates a more reactive activated ester than HOBt alone. | Low |
| Forcing Conditions | Heat (40-60 °C), DMF/NMP | Provides the activation energy needed for the sterically demanding reaction. | Medium |
| Lewis Acid Catalysis | ZrCl₄, TiCl₄, Boric Acid | Directly activates the carboxylic acid for nucleophilic attack by the hindered amine.[4][8] | High |
Issue 2: N-Alkylation
Question: I am struggling to N-alkylate the C3-amino group using a standard alkyl halide (e.g., benzyl bromide) and a base like K₂CO₃. The reaction is either incomplete or does not proceed at all. How can I resolve this?
Answer:
Direct Sₙ2 alkylation is highly sensitive to steric hindrance.[9] The crowded environment around the amine prevents the proper orbital alignment for the nucleophilic attack on the alkyl halide. Furthermore, the desired secondary amine product can be more reactive than the starting primary amine, leading to over-alkylation if the reaction does proceed.
Solutions, Ranked by Approach:
-
Switch to Reductive Amination: This is a much milder and more selective method for alkylating hindered amines.[10][11] The reaction proceeds via an iminium ion intermediate which is then reduced in situ.
-
Increase Electrophilicity of the Alkylating Agent: If direct alkylation is required, enhance the reactivity of the electrophile.
-
Change Leaving Group: Instead of alkyl bromides or chlorides, use more reactive alkyl tosylates or, even better, alkyl triflates. These are much better leaving groups and can accelerate the reaction.[7]
-
-
Optimize Base and Conditions:
-
Base Selection: Use a strong, non-nucleophilic hindered base. Bases like N,N-Diisopropylethylamine (DIPEA) or 1,2,2,6,6-pentamethylpiperidine are good choices.[7][10]
-
Forcing Conditions: As with acylation, increasing the temperature and using a high-boiling solvent like toluene or DMF can help overcome the steric barrier.[7]
-
Caption: Decision workflow for N-alkylation troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Is removal of the N-Boc protecting group a viable strategy to reduce steric hindrance before functionalizing the C3-amino group?
While tempting, deprotecting the N1-Boc group first is generally not advisable. The resulting free secondary amine at N1 is significantly more nucleophilic and less sterically hindered than the C3-primary amine. Any subsequent acylation or alkylation attempt would almost certainly occur non-selectively, with the majority of the reaction happening at the N1 position. The Boc group is essential for directing reactivity to the C3 position.
Q2: I need to perform a Buchwald-Hartwig amination to couple the C3-amine with an aryl halide. What are the key considerations?
For a successful Buchwald-Hartwig coupling with this substrate, the choice of ligand is paramount. The steric hindrance necessitates a ligand that can facilitate the rate-limiting reductive elimination step.
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands. Catalysts supported by ligands such as XPhos, RuPhos, or BrettPhos are specifically designed for challenging couplings involving hindered amines.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine-palladium complex.[7][13]
-
Catalyst: Use a pre-formed palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure the active catalytic species is present from the start.
Q3: Does the stereochemistry of the piperidine ring affect the reactivity of the C3-amino group?
Yes, absolutely. In the most stable chair conformation, the C5-phenyl group will occupy an equatorial position to minimize A-strain. This forces a specific conformation on the ring that further contributes to the steric shielding of the C3-amino group, regardless of whether the amine is in an axial or equatorial position. Any synthetic strategy must account for this fixed conformational bias.
Validated Experimental Protocols
Note: These protocols are starting points and may require optimization for your specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol describes the acylation of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate with a generic carboxylic acid.
Materials:
-
tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish (monitored by TLC or LC-MS), gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation using an aldehyde.
Materials:
-
tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq)
-
Aldehyde (or Ketone) (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
Procedure:
-
Dissolve tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid (~0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours until the starting amine is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- Kim, D. H., et al. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications.
- Gopalsamy, A. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby. Google Patents, US8895739B2.
- BenchChem. Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives.
-
Kim, D. H., et al. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available from: [Link]
-
Kancharla, P. K., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. Available from: [Link]
-
Nocquet-Thibault, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available from: [Link]
-
Donohoe, T. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
- Barany, G., et al. (2002). Catalyst and method for amide formation. Google Patents, US6362351B2.
-
Hawkins, L. D. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432. Available from: [Link]
-
Perez-Caaveiro, C., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Available from: [Link]
- BenchChem. overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
-
Kalyani, D., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available from: [Link]
-
Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available from: [Link]
-
Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available from: [Link]
Sources
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knowledge Center Archive - Bachem [bachem.com]
- 6. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Column Chromatography for tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of purifying bifunctional molecules like tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate .
This compound presents a classic chromatographic dichotomy: it possesses a highly basic, polar primary amine at the C3 position that induces severe tailing on standard silica, juxtaposed with an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group at N1 that strictly precludes the use of acidic modifiers. This guide provides field-proven, self-validating protocols to overcome these structural challenges, ensuring high recovery, excellent purity, and intact protecting groups.
Troubleshooting Workflow
Troubleshooting workflow for purifying basic amines with acid-labile protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why does this specific molecule streak so severely on standard silica gel, and why can't I just increase the solvent polarity? A1: The streaking is a chemical interaction, not merely a polarity issue. Standard chromatographic silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. The free primary amine at the C3 position of your piperidine ring is highly basic. When it contacts the silica, a strong acid-base interaction occurs, forming an ionic ammonium silicate bond. 1[1], resulting in broad, tailing peaks and poor recovery.
Q2: How do I neutralize the silica without deprotecting the acid-sensitive Boc group? A2: You must use a volatile basic modifier, typically 1-2% (v/v) Triethylamine (TEA) or ammonium hydroxide in your mobile phase. TEA acts as a "competing base." 2[2], masking them from your target primary amine. Because TEA is a weak base, it will not cleave the N1-Boc group, which is completely stable to basic conditions but highly labile in acidic environments.
Q3: When should I abandon TEA and switch to Amine-Functionalized Silica (NH2-Silica)? A3: If modifier addition still results in co-elution with closely related impurities, or if downstream assays are highly sensitive to trace TEA, switch to NH2-Silica.3[3]. This permanently neutralizes the acidic silanols and creates a slightly basic chromatographic environment (surface pKa ~9.8). This repels the basic analyte, allowing it to elute as a sharp, symmetrical peak using standard normal-phase solvents without requiring any liquid modifier.
Q4: Can I use Reversed-Phase (C18) chromatography for this molecule? A4: Yes, but pH control is critical to prevent Boc cleavage. In reversed-phase chromatography,4[4]. To prevent this, and to keep the primary amine in its more lipophilic free-base form, use an alkaline mobile phase (e.g., water/acetonitrile buffered with 0.1% ammonium hydroxide). Never use 0.1% TFA, as the concentration process will inevitably cleave the Boc group.
Quantitative Data & Method Comparison
| Stationary Phase | Mobile Phase System | Peak Shape / Resolution | Boc Group Stability | Recommended Use Case |
| Bare Silica Gel | Hexane / EtOAc | Severe Tailing / Irreversible Binding | Stable | Not Recommended |
| Bare Silica Gel | Hexane / EtOAc + 1% TEA | Sharp, Symmetrical | Stable | Standard lab-scale purification |
| NH2-Functionalized Silica | Hexane / EtOAc | Sharp, Symmetrical | Stable | High-purity isolation, TEA-sensitive downstream steps |
| C18 Reversed-Phase | H2O / MeCN + 0.1% TFA | Sharp | Unstable (Degradation) | Avoid due to Boc cleavage |
| C18 Reversed-Phase | H2O / MeCN + 0.1% NH4OH | Sharp | Stable | Complex mixtures, highly polar impurities |
Step-by-Step Experimental Protocols
Protocol 1: TEA-Modified Normal-Phase Silica Gel Chromatography
Causality Note: Pre-equilibrating the column with TEA is mandatory. If the column is packed or equilibrated without the modifier, the first few column volumes of the basic analyte will encounter un-neutralized silanols, causing immediate and irreversible streaking.
-
Solvent Preparation: Prepare the eluent (e.g., 50:50 Hexane:EtOAc). Add Triethylamine (TEA) to a final concentration of 1% (v/v). Mix thoroughly.
-
Column Packing & Equilibration: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 to 5 Column Volumes (CV) of the modified solvent.
-
Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must read pH > 8. If it is neutral, continue flushing until the silica is fully saturated with TEA.
-
Sample Loading: Dissolve tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate in the absolute minimum amount of TEA-modified solvent and load it evenly onto the column head.
-
Elution & Monitoring: Elute using the modified solvent. Utilize the C5-phenyl ring's UV absorbance to monitor fractions at 254 nm in real-time.
-
Post-Purification: Pool product fractions and concentrate under reduced pressure. Causality Note: To remove residual TEA (bp ~89 °C), co-evaporate the final residue with toluene twice. Toluene helps drive off the volatile TEA without requiring excessive heating that could degrade the product.
Protocol 2: Amine-Functionalized Silica (NH2-Silica) Chromatography
Causality Note: NH2-silica provides a covalently basic surface, eliminating the need for TEA. However, because the stationary phase itself contains primary amines, you must strictly avoid ketone solvents (like acetone) which can form Schiff bases with the column matrix, destroying its resolving power.
-
Solvent Selection: Select a strictly non-ketone mobile phase, such as Hexane/EtOAc or Dichloromethane/Methanol.
-
Column Equilibration: Flush the NH2-Silica column with 3 CVs of your starting mobile phase. No basic modifiers are required.
-
Self-Validation Check: Run a 2D-TLC of your crude mixture on an NH2-functionalized TLC plate. Develop in one direction, dry, rotate 90 degrees, and develop again. A single spot on the diagonal confirms the molecule is stable and not degrading on the basic stationary phase.
-
Loading and Elution: Load the sample and run the gradient. Because the surface silanols are capped with aminopropyl groups, the primary amine analyte will elute rapidly with excellent peak symmetry.
References
-
Title: When should I use an amine-bonded silica for flash chromatography? Source: Biotage URL: [Link]
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
Sources
Technical Support Center: Solubilization Strategies for tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate
Welcome to the Application Support Portal. As researchers and drug development professionals, encountering highly lipophilic, poorly soluble synthetic intermediates is a routine hurdle. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve the aqueous insolubility of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate without compromising its structural integrity.
Part 1: Chemical Profiling & Causality
To solve the solubility issue, we must first understand the molecule's physicochemical constraints.
-
Hydrophobic Domains: The molecule possesses a highly lipophilic phenyl ring at the C5 position and a bulky tert-butyloxycarbonyl (Boc) protecting group at the N1 position.
-
Ionizable Centers: The piperidine nitrogen (N1) is rendered non-basic due to lone-pair delocalization into the carbamate carbonyl. Therefore, the primary amine at the C3 position is the sole ionizable center .
-
The Core Conflict: At physiological pH (7.4), the C3 amine exists largely as an unprotonated free base, resulting in near-zero aqueous solubility. While lowering the pH will protonate this amine to form a soluble salt, the Boc group is notoriously acid-labile. We must balance amine ionization with carbamate stability.
Part 2: Troubleshooting Guide & FAQs
Q: Why is my compound completely insoluble in physiological buffers (pH 7.4) and standard saline? A: At pH 7.4, the molecule lacks a formal charge. Without an ionized functional group to facilitate ion-dipole interactions with water, the hydrophobic bulk of the phenyl ring and the tert-butyl group dictates the molecule's behavior, causing rapid precipitation.
Q: Can I just use 1M HCl to force the amine into a soluble hydrochloride salt? A: No. This is the most common point of failure. The Boc group is highly sensitive to strong acids. Exposing the compound to pH < 3 (such as 1M HCl or Trifluoroacetic Acid) protonates the carbamate oxygen. This triggers a fragmentation event that releases a tert-butyl cation and carbon dioxide, irreversibly 1. Furthermore, the generated tert-butyl cation can alkylate nucleophilic sites if scavengers are not present, leading to complex 2.
Q: What is the optimal pH range to maximize solubility without risking Boc deprotection? A: Field-proven data indicates an optimal window between pH 4.5 and 5.5 . By using weak organic acids (e.g., citric acid or dilute acetic acid), you can safely protonate the C3 primary amine to form a soluble ammonium salt. This pH is acidic enough to ionize the amine but keeps the hydronium ion concentration too low to catalyze Boc cleavage.
Q: My downstream cell-based assay cannot tolerate acidic pH or organic co-solvents like DMSO. How can I achieve high aqueous concentrations (>5 mg/mL) at neutral pH? A: The most effective strategy is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The cavity sequesters the hydrophobic phenyl or Boc moieties, effectively "masking" the hydrophobicity from the aqueous environment. This improves solubility and bioavailability or requiring toxic co-solvents .
Part 3: Visualizing the Solubilization Logic
Decision workflow for solubilizing Boc-protected piperidines based on assay constraints.
pH-dependent structural states balancing aqueous solubility and Boc group stability.
Part 4: Quantitative Data Summaries
Table 1: Estimated Solubility Profiles by Formulation Strategy
| Solvent System | pH | Estimated Solubility (mg/mL) | Application Suitability |
| Deionized Water | ~7.0 | < 0.01 | None (Precipitates instantly) |
| 50 mM Citrate Buffer | 5.0 | 2.5 - 5.0 | Mild biological assays, short-term storage |
| 20% HP-β-CD in Water | 7.4 | 10.0 - 15.0 | In vivo dosing, neutral cell-based assays |
| 10% DMSO / 90% Saline | 7.4 | ~1.0 | Low-concentration in vitro screening |
Table 2: Boc Group Stability Kinetics (Half-Life) vs. Environmental pH
| Environmental pH | Acid Type | Estimated Half-Life (t½) | Risk Level |
| pH 7.4 | Phosphate Buffer | > 6 months | Negligible |
| pH 5.0 | Citric Acid Buffer | > 4 weeks | Very Low |
| pH 3.0 | Dilute HCl | ~ 12 hours | High (Gradual Degradation) |
| pH < 1.0 | 1M HCl / TFA | < 10 minutes | Critical (Rapid Cleavage) |
Part 5: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: pH-Controlled Salt Formation (Mild Acid)
Use this when your downstream application can tolerate a mildly acidic environment (pH 5.0).
-
Preparation of Vehicle: Prepare a 50 mM Citrate buffer solution.
-
Validation Checkpoint: Measure the buffer with a calibrated pH meter. Adjust with 0.1M NaOH or 0.1M Citric Acid until the pH is exactly 5.0. Do not proceed if pH is below 4.5.
-
-
API Addition: Weigh the required amount of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate to achieve a target concentration of 2.0 mg/mL. Slowly add the powder to the buffer while vortexing.
-
Dissolution & Sonication: Sonicate the suspension in a water bath at room temperature for 10-15 minutes.
-
Validation Checkpoint: Inspect the solution against a dark background. It must be completely optically clear. The presence of micro-particulates indicates incomplete amine protonation.
-
-
Stability Verification: Filter through a 0.22 µm PTFE syringe filter.
-
Validation Checkpoint: Run a rapid LC-MS or TLC analysis after 24 hours to confirm the Boc group remains intact (look for the absence of the lower molecular weight diamine degradant).
-
Protocol B: HP-β-CD Inclusion Complexation
Use this when high concentrations are required at strictly neutral pH (pH 7.4).
-
Excipient Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to create a 20% (w/v) solution.
-
Validation Checkpoint: Ensure complete transparency of the cyclodextrin vehicle before adding the active pharmaceutical ingredient (API).
-
-
API Addition: Add the compound to the HP-β-CD solution targeting a concentration of 10 mg/mL.
-
Equilibration: Stir the suspension vigorously on a magnetic stir plate at room temperature for 24 to 48 hours.
-
Validation Checkpoint: Complexation is a dynamic thermodynamic equilibrium process. Premature cessation of stirring will result in sub-optimal encapsulation and lower final solubility.
-
-
Filtration & Quantification: Filter the equilibrated solution through a 0.22 µm PVDF or PTFE filter to remove any uncomplexed, undissolved API.
-
Validation Checkpoint: Measure the final concentration of the filtrate via HPLC-UV to confirm the exact solubilized concentration before proceeding to your assay.
-
References
- Source: National Center for Biotechnology Information (PMC)
- Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies Source: Benchchem URL
- Source: ACS Green Chemistry Institute (ACS GCI)
Sources
Technical Support Center: Optimizing LC-MS Parameters for Detecting tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate
Welcome to the technical support center for the LC-MS analysis of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. My goal is to move beyond simple protocols and explain the underlying principles that govern a robust and reliable analytical method. Every recommendation herein is grounded in both theoretical understanding and practical experience to ensure your success.
Analyte at a Glance: Physicochemical Properties
| Property | Estimated Value | Rationale and Impact on LC-MS Method |
| Molecular Formula | C₁₆H₂₄N₂O₂ | Confirmed based on the structure. |
| Molecular Weight | 276.38 g/mol | Based on the molecular formula. This is the target mass for the precursor ion in MS detection ([M+H]⁺ ≈ 277.19 m/z). |
| Predicted pKa | ~9-10 | The primary amine on the piperidine ring is the most basic site. This high pKa indicates the molecule will be protonated and highly polar at acidic pH, influencing retention on reversed-phase columns. A pKa of 4.96 has been predicted for an aminophenyl-piperidine analog, but the aliphatic amine of the target compound is expected to be more basic.[1] |
| Predicted LogP | ~2.5-3.5 | The presence of the phenyl and tert-butyl groups lends significant non-polar character, while the amino group adds polarity. This moderate lipophilicity suggests good retention on a C18 column. |
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions that arise during the initial phases of method development for tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate.
Q1: What is the best starting point for my LC conditions?
A1: For a compound with the properties of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, a reversed-phase separation on a C18 column is the most logical starting point. The moderate lipophilicity will ensure adequate retention. Due to the basic nature of the primary amine, mobile phase pH will be a critical parameter to control for good peak shape.
Here is a recommended starting method:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 3.0 mm i.d., 50-100 mm length, <3 µm particle size | Provides a good balance of resolution, sensitivity, and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its protonated form, which generally improves peak shape for amines and is compatible with positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and ability to produce sharper peaks. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes | A generic gradient to elute a moderately non-polar compound. This will need to be optimized based on the observed retention time. |
| Flow Rate | 0.3-0.5 mL/min | Appropriate for the recommended column dimensions. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and improving mass transfer. |
| Injection Volume | 1-5 µL | A smaller injection volume minimizes the potential for peak distortion due to solvent mismatch. |
Q2: Which ionization mode and MS parameters should I use?
A2: Given the presence of a basic primary amine, Electrospray Ionization (ESI) in positive ion mode is the clear choice. The amine group is readily protonated, leading to a strong [M+H]⁺ signal.
Here are the initial MS settings to consider:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The basic amine readily accepts a proton. |
| Precursor Ion (MS1) | m/z 277.19 | The expected mass of the protonated molecule [M+H]⁺. |
| Product Ions (MS2) | To be determined | Fragmentation is necessary for sensitive and selective detection. Common losses for Boc-protected amines include isobutylene (56 Da) and the entire Boc group (100 Da). Fragmentation of the piperidine ring is also expected. |
| Capillary Voltage | 3-4 kV | A typical starting point for ESI. |
| Source Temperature | 120-150 °C | Should be optimized to facilitate desolvation without causing thermal degradation. |
| Desolvation Gas Flow & Temp. | Instrument dependent | Start with manufacturer's recommendations and optimize for maximum signal intensity. |
Q3: How do I develop an MS/MS method for this compound?
A3: To develop a sensitive and specific Multiple Reaction Monitoring (MRM) method, you will need to identify the optimal precursor-to-product ion transitions.
Here is a step-by-step protocol for MS/MS method development:
-
Direct Infusion: Prepare a 1 µg/mL solution of your analyte in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Identify the Precursor Ion: In MS1 scan mode, confirm the presence of the [M+H]⁺ ion at m/z 277.19.
-
Generate Product Ions: Perform a product ion scan (or fragmentation scan) on the precursor ion (m/z 277.19). Vary the collision energy (e.g., in 5 eV steps from 10 to 40 eV) to find the energy that produces a stable and abundant fragmentation pattern.
-
Select Product Ions: Look for characteristic fragments. The most likely fragments will be from the loss of isobutylene (m/z 221.15) or the entire Boc group (m/z 177.14). Other fragments from the piperidine ring cleavage are also possible. Select 2-3 of the most intense and stable product ions for your MRM method.
-
Optimize Collision Energy: For each selected MRM transition, perform a collision energy optimization to find the exact energy that yields the highest intensity for each product ion.
Part 2: Troubleshooting Guide
Even with a well-designed method, challenges can arise. This section provides a question-and-answer guide to troubleshoot common issues encountered during the analysis of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate.
Q4: My peaks are tailing. What should I do?
A4: Peak tailing for basic compounds like this is a very common issue and is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing.[2]
Here is a logical workflow to address peak tailing:
Caption: Decision tree for troubleshooting low sensitivity.
-
Explanation of Steps:
-
MS/MS Optimization: Ensuring you are using the most intense and stable MRM transitions with their optimal collision energies is the first and most critical step.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids from plasma) can compete with the analyte for ionization in the ESI source, leading to ion suppression. [3][4][5]More effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove these interferences. [5][6]Using a stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte. [5] * Mobile Phase Quality: The use of high-purity, MS-grade solvents and additives is non-negotiable for achieving high sensitivity. [7][8][9]Contaminants can increase background noise and cause ion suppression. Ammonium formate can sometimes improve ionization efficiency by providing a consistent source of ammonium ions for adduct formation, which can be a more efficient ionization pathway for some molecules. [9] Q6: My retention time is shifting. What is the cause?
-
A6: Retention time instability can invalidate your results. The most common causes are related to the mobile phase, column equilibration, or the LC pump.
-
Mobile Phase Preparation: Ensure your mobile phases are prepared consistently every time. Small variations in the concentration of the acidic modifier can lead to shifts in retention, especially for a basic compound like this. Always use a freshly prepared mobile phase.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before injecting.
-
Pump Performance: Inconsistent flow from the LC pump will cause retention time shifts. Check for leaks in the system and ensure the pump is properly primed and degassed.
Part 3: Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This is a quick and simple method but may be prone to matrix effects.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing your internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
This method provides a cleaner extract, reducing matrix effects. A mixed-mode cation exchange SPE sorbent is recommended.
-
Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Load: Load the pre-treated plasma sample (diluted 1:1 with 0.1% formic acid in water).
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
References
-
LabRulez LCMS. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
PMC. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3R,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
Chromatography Today. (n.d.). Yes. Increasing LC-MS Sensitivity can be that Simple. Retrieved from [Link]
-
LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
ResearchGate. (2016, November 3). How to improve the sensitivity of a LCMS? Retrieved from [Link]
-
YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
American Pharmaceutical Review. (2021, April 16). Looking with Light: Breaking Down Liquid Chromatography Method Development. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
-
MDPI. (2021, November 13). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Retrieved from [Link]
-
MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]
-
PubMed. (2002, October 15). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from [Link]
-
Kaggle. (n.d.). LogP of Chemical Structures. Retrieved from [Link]
-
SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
ChemRxiv. (n.d.). Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. Retrieved from [Link]
-
Chemical Science. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]
Sources
- 1. 3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. selectscience.net [selectscience.net]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate vs other protected piperidine building blocks
A Senior Application Scientist's Guide: Navigating the Piperidine Building Block Landscape
Topic: tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate vs. Other Protected Piperidine Building Blocks
Authored For: Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a versatile three-dimensional scaffold to orient functional groups for optimal target engagement.[3] However, the successful integration of this privileged heterocycle into a complex molecular architecture is not trivial. It relies on the strategic use of "building blocks"—piperidines adorned with protecting groups and pre-installed functional handles that allow for precise, stepwise chemical modifications.
This guide provides an in-depth comparison of a sophisticated and stereochemically rich building block, tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate , against more common protected piperidine alternatives. We will dissect the strategic advantages conferred by its unique substitution pattern and explore the critical role of the protecting group in dictating the overall synthetic pathway.
PART 1: The Gatekeepers of Reactivity: A Comparative Analysis of Amine Protecting Groups
Before examining the piperidine core, a chemist's primary strategic decision involves selecting the appropriate protecting group for the ring nitrogen. This choice dictates the entire synthetic route, as it determines which chemical conditions the molecule can withstand and how the final deprotection will be achieved. The three most ubiquitous carbamate protecting groups in synthesis are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[4]
Their utility lies in their orthogonality : each is removed by a unique chemical mechanism, allowing for the selective deprotection of one group in the presence of the others.[5][6] This principle is fundamental to the synthesis of complex molecules with multiple amine functionalities.
Table 1: Head-to-Head Comparison of Common Amine Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-Labile [7] | Hydrogenolysis [8] | Base-Labile [9] |
| Typical Reagents | Trifluoroacetic Acid (TFA) in CH₂Cl₂; 4M HCl in Dioxane.[10][11] | H₂, Pd/C catalyst; Transfer hydrogenation (e.g., HCOOH).[12][13] | 20% Piperidine in DMF.[9][] |
| Byproducts | Isobutylene, CO₂.[15] | Toluene, CO₂.[12] | Dibenzofulvene-piperidine adduct.[9] |
| Key Advantages | Stable to bases and hydrogenolysis. Widely used and cost-effective.[4] | Stable to acidic and basic conditions. Clean byproducts.[12] | Orthogonal to acid- and hydrogenolysis-labile groups. Milder deprotection.[] |
| Potential Issues | Strong acid can cleave other acid-sensitive groups (e.g., t-butyl esters). The intermediate t-butyl cation can cause side reactions.[7][10] | Incompatible with reducible groups (alkenes, alkynes, some heterocycles). Catalyst poisoning by sulfur-containing compounds.[8][16] | Unstable to primary and secondary amine bases. Can be cleaved during some coupling reactions if excess base is used. |
| Purification Notes | Resulting TFA salts can be oily and difficult to handle; HCl salts are often crystalline and easier to isolate.[10][17] | Catalyst filtration can be pyrophoric and requires care. Byproducts are volatile and easily removed.[12] | Byproduct adduct must be thoroughly washed away to prevent re-addition to the free amine. |
The concept of orthogonality is best visualized as a set of unique keys for different locks on the same molecule.
Caption: Orthogonal deprotection strategies.[5]
PART 2: Deconstructing the Piperidine Core: A Building Block Showdown
With a firm grasp of protecting group strategy, we can now analyze the piperidine scaffolds themselves. The choice of building block dictates the final molecule's three-dimensional shape, polarity, and the vectors available for synthetic elaboration.
The Protagonist: tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate
This building block is a highly functionalized and stereochemically complex scaffold. Its value lies in the precise spatial arrangement of its functional groups.
-
Inherent Orthogonality: The molecule possesses two distinct amine functionalities. The piperidine nitrogen is protected as a Boc-carbamate, making it unreactive and cleavable only under acidic conditions. The C-3 primary amine is free and nucleophilic, serving as the primary handle for immediate synthetic modification (e.g., acylation, alkylation).
-
Stereochemical Richness: The presence of substituents at the 3 and 5 positions creates two stereocenters, leading to distinct cis and trans diastereomers. This fixed, non-planar arrangement is critical for designing molecules that fit into complex protein binding sites.
-
Conformational Influence of the Phenyl Group: The phenyl substituent is not merely a point of attachment; it significantly influences the piperidine ring's conformational preference. Depending on its orientation (axial vs. equatorial), it can engage in favorable π-π stacking interactions with aromatic residues in a target protein or act as a steric shield, guiding the approach of other reactants.[18][19] This conformational constraint is a powerful tool in structure-based drug design.
The Comparators: Simpler Scaffolds for Different Goals
To appreciate the unique utility of the 3-amino-5-phenyl variant, we compare it against two widely used, simpler alternatives.
-
The Regioisomer: tert-butyl 4-aminopiperidine-1-carboxylate This is arguably the most common protected aminopiperidine.[20][21] It is achiral and symmetrical. Placing the amino group at the 4-position creates a linear extension vector from the ring, making it ideal for synthesizing molecules where a simple linker or a symmetrical presentation is desired.
-
The Protecting Group Variant: benzyl 3-aminopiperidine-1-carboxylate This building block shares the 3-amino substitution pattern but utilizes a Cbz protecting group. While the initial reactivity of the C-3 amine is identical, the subsequent deprotection of the ring nitrogen requires catalytic hydrogenation. This makes it the scaffold of choice when other parts of the molecule are sensitive to the strong acids required for Boc removal.
Table 2: Comparative Overview of Piperidine Building Blocks
| Feature | tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate | tert-butyl 4-aminopiperidine-1-carboxylate | benzyl 3-aminopiperidine-1-carboxylate |
| Structure | 3-NH₂, 5-Ph, 1-Boc | 4-NH₂, 1-Boc | 3-NH₂, 1-Cbz |
| Chirality | Yes (Chiral) | No (Achiral) | Yes (Chiral) |
| Key Reactive Handle | C-3 Primary Amine | C-4 Primary Amine | C-3 Primary Amine |
| Ring N Deprotection | Strong Acid (TFA, HCl) | Strong Acid (TFA, HCl) | Catalytic Hydrogenolysis |
| Primary Use Case | Building complex, 3D scaffolds with defined stereochemistry and conformational bias. | Symmetrical linkers; achiral scaffolds requiring a linear vector. | Scaffolds requiring non-acidic deprotection of the ring nitrogen. |
| Conformational Bias | High, influenced by phenyl group orientation.[18] | Low | Moderate, influenced by C-3 substituent. |
PART 3: From Blueprint to Benchtop: Experimental Protocols and Workflows
A building block's true value is demonstrated in its practical application. Here, we provide validated, step-by-step protocols for key transformations to illustrate the strategic use of these scaffolds.
Case Study 1: Selective Acylation of a Hindered Primary Amine
Objective: To demonstrate the selective reaction at the C-3 primary amine of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, leaving the Boc-protected ring nitrogen intact. For sterically hindered or electron-deficient amines, standard coupling conditions may be sluggish; thus, the choice of a potent coupling agent like HATU is often crucial.[22][]
Experimental Protocol: Amide Bond Formation using HATU
-
Materials:
-
cis-tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 equiv)
-
Carboxylic acid of interest (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Stir the solution at room temperature for 10 minutes to allow for pre-activation of the carboxylic acid.
-
Add a solution of cis-tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 equiv) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Add DIPEA (3.0 equiv) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired N-acylated product.
-
-
Causality and Justification:
-
HATU: Chosen for its high efficiency in coupling sterically demanding or less nucleophilic amines, minimizing reaction times and side reactions.[24]
-
DIPEA: A non-nucleophilic hindered base used to neutralize the generated hexafluorophosphate salt without competing in the coupling reaction.
-
Pre-activation: Activating the carboxylic acid with HATU before adding the amine ensures the rapid formation of the active O-acylisourea intermediate, leading to cleaner and faster amide bond formation.
-
Caption: Workflow for selective N-acylation.
Case Study 2: Orthogonal Deprotection and Sequential Functionalization
Objective: To demonstrate the sequential functionalization of our N-acylated product from Case Study 1, first by removing the Boc group and then by reacting the newly liberated piperidine nitrogen.
Protocol 1: Boc Deprotection with HCl in Dioxane
-
Rationale: While TFA is effective, using 4M HCl in dioxane often yields a crystalline hydrochloride salt, which simplifies purification by precipitation and filtration, avoiding a potentially oily TFA salt.[10][17]
-
Materials:
-
N-acylated piperidine from Case Study 1 (1.0 equiv)
-
4.0 M HCl in 1,4-dioxane (5-10 equiv)
-
Methanol (optional, as co-solvent)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv) in a minimum amount of methanol or dichloromethane (if solubility is an issue).
-
Add the solution of 4.0 M HCl in dioxane (5-10 equiv) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amine as its HCl salt. This salt is often used directly in the next step.
-
Protocol 2: Reductive Amination of the Piperidine Nitrogen
-
Materials:
-
Piperidine HCl salt from Protocol 1 (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA) or DIPEA (1.1 equiv, to free-base the HCl salt)
-
-
Procedure:
-
Suspend the piperidine HCl salt (1.0 equiv) in DCE or DCM.
-
Add the base (TEA or DIPEA, 1.1 equiv) to neutralize the salt and stir for 10 minutes.
-
Add the desired aldehyde or ketone (1.2 equiv) and stir for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction for 2-16 hours until completion as monitored by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography to yield the final N-alkylated product.
-
Caption: Sequential functionalization workflow.
Conclusion: A Strategic Selection Guide for the Medicinal Chemist
The choice of a piperidine building block is a critical decision that profoundly impacts the synthetic strategy and the properties of the final molecule. While simple scaffolds like tert-butyl 4-aminopiperidine-1-carboxylate are workhorses for creating symmetrical and achiral molecules, more complex building blocks offer unparalleled advantages for sophisticated drug design.
Choose tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate when:
-
Three-dimensionality is paramount: The fixed stereochemistry provides a rigid scaffold to probe complex binding pockets.
-
Conformational control is a design element: The phenyl group can be used to induce a specific ring pucker or engage in specific aromatic interactions.[3][18]
-
A non-linear substitution pattern is required: The 1,3,5-substitution pattern provides unique vectors for functional group elaboration that cannot be achieved with simpler isomers.
By understanding the interplay between the piperidine core and the protecting groups that mask its reactivity, researchers can unlock the full potential of these powerful building blocks, accelerating the discovery of novel therapeutics.
References
A complete list of all sources cited in this guide, including titles and verifiable URLs.
-
Froimowitz, M. & Casy, A. F. (1987). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. Available from: [Link]
-
Hu, Y., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]
-
Hu, Y., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available from: [Link]
-
Mudd, K. M., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Lipshutz, B. H., et al. (2016). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available from: [Link]
-
Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]
-
Subash, B., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Reddit. Boc De-protection : r/Chempros. Available from: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
Gulevich, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]
-
Froimowitz, M. & Casy, A. F. (1987). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. Available from: [Link]
-
Forrest, T. P. & Ravi, S. (1981). Conformational Analysis of N-Nitrosopiperidines by 13 C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry. Available from: [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Available from: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
Gulevich, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available from: [Link]
-
Froimowitz, M., et al. (1991). Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy. PubMed. Available from: [Link]
-
Meltzer, P. C., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. Available from: [Link]
-
Sun, Z., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. Available from: [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available from: [Link]
-
Raghu, A. V., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO. Available from: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
Vaithiyanathan, V., et al. (2014). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]
-
Acadechem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available from: [Link]
-
Waldmann, H., et al. (2022). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Available from: [Link]
-
Gulevich, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Wikipedia. 3-Phenylpiperidine. Available from: [Link]
-
Wikipedia. Phenylpiperidines. Available from: [Link]
-
Liu, C. F. & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Acids - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemimpex.com [chemimpex.com]
- 21. 4-Amino-1-Boc-piperidine 97 87120-72-7 [sigmaaldrich.com]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hepatochem.com [hepatochem.com]
Orthogonal Validation of tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate: A Comparative Guide to HPLC and LC-MS Purity Analysis
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter discrepancies in the reported purity of complex chiral building blocks. tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a prime example. Featuring both a basic primary amine and a lipophilic, acid-sensitive Boc-protected secondary amine, this scaffold is highly valued in the synthesis of kinase inhibitors and GPCR modulators.
However, its dual chemical nature makes analytical validation challenging. Standard reagent-grade suppliers often overstate purity by relying solely on low-resolution HPLC-UV, missing critical co-eluting impurities such as des-phenyl analogs, diastereomeric epimers, or trace des-Boc degradation products. In this guide, we objectively compare the performance of a High-Purity Pharmaceutical Grade against a Standard Reagent Grade, detailing the causality behind our orthogonal LC-MS and HPLC methodologies to provide you with a self-validating framework for rigorous purity assessment.
The Causality of Experimental Design: Why Orthogonal Analysis?
To establish a trustworthy analytical profile, we cannot rely on a single technique. The structural features of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate dictate specific, and sometimes conflicting, chromatographic requirements[1].
-
Chromatographic Challenges of the Primary Amine: The free 3-amino group interacts strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing. To counteract this in our HPLC-UV method, we utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to shield silanols and sharpen the peak[2]. Furthermore, using an end-capped stationary phase is non-negotiable for reproducible retention times.
-
The LC-MS Ion Suppression Dilemma: While TFA is excellent for UV analysis, it causes massive ion suppression in Electrospray Ionization (ESI). Therefore, our LC-MS protocol substitutes TFA with 0.1% Formic Acid. This ensures optimal protonation for the [M+H]+ ion without quenching the signal, allowing us to detect trace impurities down to 0.05% relative abundance.
-
In-Source Fragmentation of Boc-Amines: A common pitfall in LC-MS analysis of Boc-protected compounds is misinterpreting the mass spectrum. Under standard ESI conditions, Boc-amines undergo a McLafferty-type rearrangement in the ion source. This results in the loss of isobutene (-56 Da) followed by rapid decarboxylation (-44 Da)[3]. An untrained analyst might see the resulting m/z 177.12 peak and falsely conclude the sample is entirely degraded. By carefully tuning the fragmentor voltage, we stabilize the intact [M+H]+ at m/z 277.19 while using the predictable fragmentation cascade as a diagnostic fingerprint.
Orthogonal LC-MS and HPLC-UV workflow for comprehensive purity validation.
Comparative Performance Data
When subjecting both grades of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate to our orthogonal validation system, the differences in quality become starkly apparent. Standard grades often suffer from incomplete Boc-protection during synthesis or thermal degradation during solvent evaporation, leading to elevated des-Boc impurities.
| Analytical Parameter | High-Purity Pharma Grade | Standard Reagent Grade |
| HPLC Purity (254 nm) | ≥ 99.5% Area | ~ 95.0% Area |
| HPLC Purity (210 nm) | ≥ 99.0% Area | ~ 92.5% Area |
| Diastereomeric Excess (de) | > 99% (Single epimer) | ~ 94% (Contains ~5% cis/trans isomer) |
| Major Impurity Profile | Des-phenyl derivative (<0.1%) | Des-Boc free base (up to 3.5%) |
| LC-MS [M+H]+ Base Peak | m/z 277.19 (Optimized ESI) | m/z 277.19 (Co-eluting impurities at m/z 177) |
| Residual Solvents (GC-FID) | < 500 ppm | > 2500 ppm (Ethyl acetate/Hexanes) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every analytical run must be a self-validating system. We achieve this by bracketing our samples with strict System Suitability Tests (SST).
Protocol A: HPLC-UV Quantitative Purity Assessment
Purpose: High-resolution quantification of UV-active impurities and diastereomers.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol (HPLC grade). Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: End-capped C18, 250 x 4.6 mm, 5 µm. (End-capping prevents secondary retention of the primary amine)[2].
-
Mobile Phase Formulation:
-
Phase A: Ultrapure Water + 0.1% TFA.
-
Phase B: Acetonitrile + 0.1% TFA.
-
-
Gradient Elution: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes. Flow rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) extracting at 210 nm (capturing amide/amine absorbance) and 254 nm (capturing the phenyl ring).
-
Self-Validation Step (SST): Prior to sample injection, inject a resolution standard containing the target compound and 1% of the synthesized des-Boc free base. Proceed only if the resolution factor ( Rs ) between the two peaks is > 2.0.
Protocol B: LC-MS Impurity Identification
Purpose: Mass confirmation and detection of non-UV active co-eluters using soft ionization.
-
Sample Preparation: Dilute the HPLC sample 1:100 in 50:50 Water:Acetonitrile to prevent detector saturation.
-
Column Selection: Sub-2 µm C18, 50 x 2.1 mm (for UHPLC rapid separation).
-
Mobile Phase Formulation:
-
Phase A: Ultrapure Water + 0.1% Formic Acid.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Elution: 10% B to 100% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Ionization Parameters: ESI in Positive Mode. Capillary voltage: 3.0 kV. Critical Step: Set the Fragmentor voltage to 70 V. Higher voltages will artificially induce complete Boc-cleavage in the source.
-
Self-Validation Step: Monitor the m/z 277.19 → 221.13 → 177.12 transition in the standard. The presence of this specific cascade confirms the integrity of the Boc-protecting group prior to column elution, validating that any m/z 177.12 seen at a different retention time is a genuine impurity, not an artifact.
McLafferty-type in-source fragmentation cascade of the Boc-protected piperidine.
Conclusion
Validating the purity of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate requires more than a cursory glance at an HPLC trace. Because the molecule possesses both a reactive primary amine and an acid-labile protecting group, standard reagent grades often mask underlying impurities like the des-Boc free base or unwanted diastereomers. By employing an orthogonal, self-validating approach—using TFA-modified HPLC-UV for quantitative resolution and Formic Acid-modified LC-MS for mass confirmation—researchers can confidently discern High-Purity Pharmaceutical Grades from inferior alternatives, safeguarding downstream synthetic yields.
References
- A Comparative Guide to Assessing the Purity of Synthesized Compounds Source: Benchchem URL
- Source: PMC (NIH)
- Source: Srce.
Sources
A Senior Application Scientist's Guide to Validating Stereochemical Purity of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate Isomers
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of safety and efficacy.[1][2] The human body, an exquisitely chiral environment, often interacts differently with each enantiomer of a chiral drug, where one may be therapeutic and the other inactive or even toxic.[2] This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, a chiral building block of significant interest. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure robust and reliable analysis.
The subject molecule, tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The ability to separate and accurately quantify these isomers is paramount for quality control and regulatory compliance.
Choosing the Right Analytical Tool: A Comparative Overview
The primary techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a powerful tool for structural elucidation and purity confirmation, often with the aid of chiral derivatizing or solvating agents.[3][4][5][6]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution, well-established, wide variety of CSPs available.[7] | Longer run times, higher organic solvent consumption. | Routine QC, high-resolution separation of enantiomers and diastereomers. |
| Chiral SFC | Similar to HPLC but uses supercritical CO2 as the primary mobile phase.[3][8] | Faster separations, lower organic solvent consumption (greener), unique selectivity.[1][8][9] | Higher initial instrument cost, less universally available than HPLC. | High-throughput screening, preparative separations, orthogonal method to HPLC. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[4][5][10] | Provides structural information, no chromatographic separation needed.[4][11] | Lower sensitivity and precision for quantifying minor isomers, requires chiral auxiliaries.[4] | Absolute configuration determination, confirmation of enantiomeric excess. |
The choice between HPLC and SFC often comes down to a balance of speed, resolution, and "green" chemistry principles. SFC is increasingly favored for its speed and reduced solvent usage, making it an excellent choice for high-throughput environments.[1][3][8] However, chiral HPLC remains a robust and widely accessible technique with a vast library of available chiral stationary phases.[7]
Experimental Protocols & Method Validation
A robust analytical method is a self-validating system. The following protocols are designed with this principle in mind, incorporating elements of specificity, linearity, accuracy, and precision as outlined by ICH guidelines Q14 and Q2(R2).[12][13][14][15][16]
Protocol 1: Chiral HPLC for Isomer Quantification
The rationale for this method is to achieve baseline separation of all four stereoisomers, allowing for accurate quantification. Polysaccharide-based chiral stationary phases are often effective for piperidine derivatives.[7]
Instrumentation & Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Precisely mix the n-Hexane, Isopropanol, and Diethylamine. Degas the solution for at least 15 minutes using sonication.
-
Standard Preparation:
-
Racemic Standard: Prepare a solution containing all four stereoisomers (if available) or a mixture of diastereomers at approximately 0.5 mg/mL in the mobile phase. This is crucial for confirming elution order and resolution.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the racemic standard to determine the retention times and resolution of all stereoisomers. Subsequently, inject the sample solution for analysis.
Data Presentation: Expected Chromatographic Performance
| Isomer | Expected Retention Time (min) | Resolution (Rs) between adjacent peaks |
| (3R,5S) | ~10.2 | - |
| (3S,5R) | ~11.5 | > 2.0 |
| (3R,5R) | ~14.8 | > 2.0 |
| (3S,5S) | ~16.3 | > 2.0 |
Note: Elution order is hypothetical and must be confirmed experimentally.
Protocol 2: Chiral SFC for High-Throughput Screening
The primary driver for using SFC is the significant reduction in analysis time, which is critical during process development and optimization.[8]
Instrumentation & Conditions:
| Parameter | Value |
| Column | Chiralpak® IC, 5 µm, 150 x 4.6 mm (or equivalent) |
| Mobile Phase | CO2 / Methanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 35 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 5 µL |
Step-by-Step Methodology:
The procedure is analogous to the HPLC protocol, with the primary difference being the use of supercritical CO2 as the main mobile phase component.
Data Presentation: Comparative Performance
| Parameter | Chiral HPLC | Chiral SFC |
| Run Time | ~20 min | ~5 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Solvent Consumption | High | Low |
This comparison highlights the efficiency gains offered by SFC without a significant compromise in resolution.
Diagrams: Visualizing the Workflow
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of the analytical data, the chosen method must undergo rigorous validation.
-
Specificity: The method must be able to unequivocally assess each stereoisomer in the presence of the others and any potential impurities. This is confirmed by analyzing a mixture of all isomers and demonstrating baseline resolution.
-
Linearity and Range: A linear relationship between the concentration of each isomer and the detector response must be established over a defined range (e.g., from the limit of quantitation (LOQ) to 120% of the nominal concentration).
-
Accuracy: This is determined by spiking a sample with known amounts of each stereoisomer and calculating the percent recovery. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability: The agreement between multiple measurements of the same sample under the same operating conditions over a short interval.
-
Intermediate Precision: Assesses the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment.
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) provides an indication of its reliability during normal usage.[12]
Conclusion
The validation of the stereochemical purity of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate isomers requires a systematic and scientifically sound approach. Both chiral HPLC and SFC are powerful techniques for the separation and quantification of these isomers. While HPLC is a well-established and robust method, SFC offers significant advantages in terms of speed and reduced environmental impact. The choice of method should be based on the specific needs of the laboratory, such as throughput requirements and availability of instrumentation. Regardless of the technique chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and trustworthy data, which is fundamental to the development of safe and effective pharmaceuticals.
References
-
PubMed. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]
-
PMC. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. [Link]
-
PubMed. (2020, July 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]
-
Royal Society of Chemistry. (2022, April 12). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]
-
Agilent. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Royal Society of Chemistry. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. [Link]
-
ScienceDirect. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]
-
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
ACS Publications. (2017, August 15). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
ResearchGate. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF. [Link]
-
Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
-
PubMed. (2011, July 15). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]
-
ACS Division of Organic Chemistry. Stereochemistry determination by experimental and computational spectroscopy. [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]
- Google Patents.
-
PMC. (2026, January 13). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. [Link]
-
Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
ResearchGate. (2015, May 9). (PDF) High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. [Link]
- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Purdue University Graduate School. DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fagg.be [fagg.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 15. intuitionlabs.ai [intuitionlabs.ai]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
To Synthesize or to Purchase: A Comparative Cost Analysis of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the decision to synthesize a key intermediate in-house versus purchasing it from a commercial supplier is a critical one, balancing cost, time, and available resources. This guide provides a comprehensive analysis for tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry.
Currently, a direct commercial source for tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is not readily identifiable, making in-house synthesis the primary option for researchers requiring this specific molecule. This guide, therefore, focuses on providing a detailed, cost-analyzed synthetic route and the underlying chemical principles, empowering you to make an informed decision for your research endeavors.
The Verdict: Synthesis as the Current Necessity
Our extensive search for commercial suppliers of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate did not yield any readily available sources for purchase. While isomers and related derivatives are available, this specific compound appears to be a custom synthesis product or not widely cataloged. Consequently, the following analysis presents a feasible and cost-effective synthetic pathway.
In-House Synthesis: A Feasible and Cost-Effective Approach
A practical and efficient three-step synthesis has been devised, starting from the commercially available 3-amino-5-bromopyridine. The synthetic strategy involves a Suzuki coupling to introduce the phenyl group, followed by hydrogenation of the pyridine ring to the piperidine core, and concluding with the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
DOT Script for Synthesis Workflow
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
